6-Heptyltetrahydro-2H-pyran-2-one-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
202.33 g/mol |
IUPAC 名称 |
6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
InChI 键 |
QRPLZGZHJABGRS-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1 |
规范 SMILES |
CCCCCCCC1CCCC(=O)O1 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Deuterated δ-Lactones for Use as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated δ-lactones, which are invaluable as internal standards for quantitative analysis by mass spectrometry. The precise and accurate quantification of δ-lactones is crucial in various fields, including flavor and fragrance chemistry, food science, and pharmaceutical development, due to their significant sensory properties and biological activities. The use of stable isotope-labeled internal standards, such as their deuterated analogues, is the gold standard for achieving reliable and reproducible results in complex matrices.
This guide details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for key reactions. Furthermore, it includes visualizations of synthetic pathways and analytical workflows to facilitate a deeper understanding of the processes involved.
Synthetic Methodologies for Deuterated δ-Lactones
The introduction of deuterium (B1214612) atoms into the δ-lactone scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired position of the deuterium labels, the availability of starting materials, and the required isotopic purity. The most common approaches include the catalytic deuteration of unsaturated precursors, reduction of functionalized lactones with deuterated reagents, and hydrogen-deuterium (H/D) exchange reactions.
Catalytic Deuteration of Unsaturated δ-Lactones
Catalytic deuteration is a widely employed method for the introduction of deuterium across carbon-carbon double or triple bonds. This approach typically involves the use of deuterium gas (D₂) in the presence of a heterogeneous or homogeneous catalyst. For the synthesis of deuterated δ-lactones, unsaturated δ-lactone precursors are required.
A key example of this methodology is the synthesis of various deuterated δ-lactones for use as internal standards in the analysis of dairy products.[1][2][3] The general scheme involves the synthesis of an appropriate α,β-unsaturated δ-lactone followed by catalytic deuteration.
General Synthetic Pathway for Catalytic Deuteration
Caption: General workflow for the synthesis of deuterated δ-lactones via catalytic deuteration of unsaturated precursors.
Reduction of Functionalized Lactones with Deuterated Reagents
Another effective method for introducing deuterium is through the reduction of a suitable functional group with a deuterated reducing agent. Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful and can be used to reduce esters, carboxylic acids, and other functional groups to deuterated alcohols, which can then be cyclized to form the desired lactone.
While specific examples for δ-lactones are less common in the literature compared to catalytic deuteration, this method offers a viable alternative, particularly when specific labeling patterns are required that are not accessible through the deuteration of unsaturated precursors.
Conceptual Pathway for Synthesis via Reduction
Caption: Conceptual workflow for synthesizing deuterated δ-lactones using a deuterated reducing agent.
Hydrogen-Deuterium (H/D) Exchange
Direct H/D exchange reactions offer a straightforward approach to introduce deuterium into a molecule by replacing existing hydrogen atoms. These reactions are often catalyzed by metals (e.g., palladium, platinum) or can occur under acidic or basic conditions, typically using a deuterium source like deuterium oxide (D₂O). The regioselectivity of the exchange depends on the acidity or steric accessibility of the C-H bonds. For δ-lactones, hydrogens at the α-position to the carbonyl group are the most likely candidates for exchange under basic conditions due to enolate formation.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various deuterated δ-lactones, providing a comparative overview of different methods and their efficiencies.
Table 1: Synthesis of Deuterated δ-Lactones via Catalytic Deuteration
| Deuterated δ-Lactone | Precursor | Catalyst | Solvent | Yield (%) | Isotopic Purity (%) | Reference |
| [2,3-²H₂]-δ-Decalactone | 2-Pentenyl-cyclopentanone (after Baeyer-Villiger) | Pt/C | Ethanol | 91.5 (hydrogenation step) | >99 | [4] |
| [²H₄]-δ-Decalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
| [²H₄]-δ-Undecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
| [²H₃]-δ-Dodecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
| [²H₄]-δ-Tridecalactone | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
Note: The synthesis of the precursor 2-pentylidene cyclopentanone from cyclopentanone and n-valeraldehyde had a yield of 86.3%. The subsequent Baeyer-Villiger oxidation to δ-decalactone had a yield of 61.2%.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of [2,3-²H₂]-δ-Decalactone (Adapted from the hydrogenation step for δ-Decalactone synthesis[4])
Step 1: Synthesis of 2-Pentylidene Cyclopentanone
-
To a flask, add cyclopentanone and n-valeraldehyde.
-
Perform an aldol condensation followed by dehydration to yield 2-pentylidene cyclopentanone. The reported yield for this step is approximately 86.3%.[4]
Step 2: Catalytic Hydrogenation (Deuteration)
-
In a suitable atmospheric pressure reactor, combine 5 g of 2-pentylidene cyclopentanone, 0.2 g of Platinum on carbon (Pt/C) catalyst, and 40 mL of ethanol.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Introduce deuterium gas (D₂) into the reactor and maintain at atmospheric pressure.
-
Stir the reaction mixture until the uptake of deuterium gas ceases.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deuterated 2-pentyl cyclopentanone. The reported yield for the analogous hydrogenation step is 91.5%.[4]
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the deuterated 2-pentyl cyclopentanone in a suitable solvent (e.g., methanol).
-
Add an oxidizing agent, such as hydrogen peroxide, and an acid catalyst (e.g., sulfuric acid).
-
Stir the reaction at a controlled temperature (e.g., 50 °C).
-
After the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by distillation under reduced pressure to obtain [2,3-²H₂]-δ-decalactone. The reported yield for the non-deuterated Baeyer-Villiger oxidation is 61.2%.[4]
Analytical Workflow for Quantification using Deuterated δ-Lactone Internal Standards
Deuterated δ-lactones are primarily used as internal standards in stable isotope dilution assays (SIDA) coupled with mass spectrometry (MS), most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Analytical Workflow
Caption: A typical workflow for the quantification of δ-lactones using a deuterated internal standard.
Sample Preparation
-
Spiking: A known amount of the deuterated δ-lactone internal standard is added to the sample at the earliest stage of the sample preparation process. This accounts for any analyte loss during subsequent steps.
-
Extraction: The δ-lactones (both the analyte and the internal standard) are extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Concentration: The extract is often concentrated to increase the sensitivity of the analysis.
Instrumental Analysis (GC-MS/MS)
For volatile and semi-volatile lactones, GC-MS is a common analytical technique.
-
Gas Chromatography (GC): The extracted sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The deuterated internal standard will have a very similar retention time to its non-deuterated counterpart.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source (e.g., using electron ionization - EI), the molecules are fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often used to enhance sensitivity and selectivity. A specific ion for the analyte and a corresponding, mass-shifted ion for the deuterated internal standard are monitored.
Data Analysis
-
Peak Integration: The chromatographic peaks for the selected ions of the analyte and the internal standard are integrated to determine their respective peak areas.
-
Ratio Calculation: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the unknown sample is then used to determine its concentration from the calibration curve.
This comprehensive approach, utilizing synthesized deuterated δ-lactones as internal standards, ensures high accuracy and precision in the quantification of these important compounds in complex matrices, making it an indispensable tool for researchers and professionals in various scientific disciplines.
References
- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Technical Guide: Chemical Properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyltetrahydro-2H-pyran-2-one-d4 is the deuterated form of 6-heptyltetrahydro-2H-pyran-2-one, a saturated δ-lactone also known as δ-dodecalactone. As a stable isotope-labeled compound, it serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the metabolic fate of the parent compound.[1] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological relevance of this compound.
Chemical and Physical Properties
The chemical properties of this compound are primarily derived from its non-deuterated analogue, δ-dodecalactone. The substitution of four hydrogen atoms with deuterium results in a slightly higher molecular weight but does not significantly alter its other physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈D₄O₂ | N/A |
| Molecular Weight | 202.33 g/mol | N/A |
| CAS Number | 1394230-38-6 | N/A |
| Synonyms | δ-Laurolactone-d4 | N/A |
| Appearance | Colorless to pale yellow, viscous liquid | [2][3] |
| Odor | Fruity, peach-like, creamy, oily | [4][5][6] |
| Melting Point | -12 °C | [2][3][6] |
| Boiling Point | 140-141 °C at 1 mmHg; 295-296 °C at 760 mmHg (estimated) | [2][5][7] |
| Density | 0.942 g/mL at 25 °C | [2][5][6] |
| Refractive Index | n20/D 1.460 | [2][5][6] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][3][7] |
| XLogP3 | 3.6 | [3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound and similar lactones are crucial for accurate quantification and characterization. The following are generalized protocols for common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive method for the quantification of lactones.
Sample Preparation:
-
For high-fat matrices, dissolve the sample in hexane.[8]
-
For liquid samples like wine, headspace solid-phase microextraction (HS-SPME) is a suitable pre-concentration technique.[9]
-
Prepare a stock solution of the deuterated standard in an appropriate solvent (e.g., ethanol).[10]
-
Spike samples with the internal standard solution.[9]
Instrumentation & Conditions:
-
GC System: Equipped with a capillary column, such as a DB-35MS or equivalent.[10]
-
Injector Temperature: 260 °C.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10][11]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 240 °C at 8 °C/min.
-
Ramp to 260 °C at 10 °C/min, hold for 8 min.[10]
-
-
MS System:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and can be used for quantitative analysis.
Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).[12][13]
-
For quantitative NMR (qNMR), add a certified internal standard with a known concentration.
Instrumentation & Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
¹H NMR: Acquire spectra to observe the proton signals. The chemical shifts and coupling constants provide structural information.[15]
-
¹³C NMR: Acquire spectra to identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to establish connectivity and confirm the structure.
-
¹⁷O NMR: Can provide insights into the electronic environment of the oxygen atoms in the lactone ring.[14]
Synthesis and Potential Biological Pathways
Synthesis Workflow
The synthesis of tetrahydropyran-2-ones can be achieved through various methods, including the Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization.
Caption: A simplified workflow for the synthesis of tetrahydropyrans via the Prins cyclization.
Potential Signaling Pathway Involvement
While the specific biological activities of 6-Heptyltetrahydro-2H-pyran-2-one have not been extensively studied, related pyran-2-one compounds have been shown to possess biological activity. For instance, 6-pentyl-2H-pyran-2-one has been investigated for its antifungal properties, with evidence suggesting its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway.[16] The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.
Caption: Postulated interaction of a pyranone with the TOR signaling pathway.
General Experimental Workflow for Analysis
A typical workflow for the analysis of this compound in a biological or complex matrix involves several key steps from sample collection to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. delta-Dodecalactone | 713-95-1 [chemicalbook.com]
- 3. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Natural Delta Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. d-Dodecalactone = 97 , FG 713-95-1 [sigmaaldrich.com]
- 7. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. iq.ufrgs.br [iq.ufrgs.br]
- 16. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway [mdpi.com]
The Metabolic Journey of δ-Laurolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Laurolactone, a twelve-carbon saturated lactone, is a lipophilic molecule with potential applications in various fields, including flavor, fragrance, and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of δ-laurolactone in biological systems, based on the established metabolism of structurally similar δ-lactones and fatty acid lactones. It details the anticipated absorption, distribution, metabolism, and excretion (ADME) profile, and presents state-of-the-art experimental protocols for its investigation. Quantitative data from analogous compounds are summarized, and key metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding.
Introduction
Lactones, cyclic esters, are a diverse group of compounds with significant biological activities. Their metabolic pathways are of considerable interest in drug development and toxicology. The metabolic fate of a given lactone is largely determined by its ring size, saturation, and the presence of other functional groups. For δ-lactones, the primary metabolic route is enzymatic hydrolysis of the ester bond, leading to the formation of the corresponding ω-hydroxy acid. This guide focuses on δ-laurolactone, a saturated δ-lactone derived from lauric acid, and aims to provide a predictive yet in-depth understanding of its biotransformation.
Predicted Metabolic Fate of δ-Laurolactone
The metabolism of δ-laurolactone is predicted to proceed through several key phases, primarily initiated by hydrolysis and potentially followed by further oxidation and conjugation.
Absorption and Distribution
As a lipophilic compound, δ-laurolactone is expected to be readily absorbed from the gastrointestinal tract via passive diffusion. Following absorption, it is likely to be distributed into systemic circulation, with potential for partitioning into adipose tissue due to its fatty acid-like structure.
Phase I Metabolism: Hydrolysis and Oxidation
The primary and most critical metabolic step for δ-lactones is the hydrolysis of the lactone ring. This reaction is catalyzed by a class of enzymes known as lactonases (or esterases with lactonase activity), which are abundant in various tissues, including the liver and blood. This hydrolysis is generally a rapid process and results in the formation of the corresponding open-chain hydroxy acid, 5-hydroxydodecanoic acid.
While hydrolysis is the main pathway, other Phase I reactions, such as oxidation, could potentially occur on the alkyl chain of the resulting 5-hydroxydodecanoic acid. This could involve ω- and (ω-1)-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of dihydroxy fatty acids.
Phase II Metabolism: Conjugation
The primary metabolite, 5-hydroxydodecanoic acid, and any subsequent oxidized metabolites, possess functional groups (hydroxyl and carboxyl groups) that are amenable to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common conjugation pathways for such compounds are glucuronidation and sulfation. Glucuronide and sulfate (B86663) conjugates of δ-decalactone have been identified in biological fluids, suggesting a similar fate for δ-laurolactone metabolites.[1]
Excretion
The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily through urine and, to a lesser extent, bile. The rate of excretion will depend on the efficiency of the hydrolysis and conjugation processes.
Quantitative Data on the Metabolism of Analogous δ-Lactones
| Compound | Matrix | Analytical Method | Key Findings | Reference |
| δ-Decalactone | Cow's milk, butter fat, kidney fat | Not Specified | Identification of glucuronide and sulfate conjugates. | [1] |
| δ-Valerolactone | Rat Saliva and Serum | GC-MS, LC-MS | The compound and its corresponding sodium salt (5-hydroxyvaleric acid) were quantifiable. In vitro studies with rat liver microsomes indicated further metabolism. | [2][3] |
Experimental Protocols
To elucidate the precise metabolic fate of δ-laurolactone, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Metabolism using Liver Microsomes
This experiment aims to investigate the Phase I metabolic stability of δ-laurolactone and identify its primary metabolites. Liver microsomes are a rich source of CYP enzymes and other drug-metabolizing enzymes.[4][5][6]
Materials:
-
δ-Laurolactone
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add δ-laurolactone (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed master mix to initiate the reaction.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Terminate the reaction at each time point by adding a 2-3 fold volume of cold acetonitrile containing the internal standard.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Analysis: Reconstitute the dried extract in the mobile phase and analyze by LC-MS/MS to quantify the remaining δ-laurolactone and identify potential metabolites.
In Vivo Pharmacokinetic Study in Rodents
This study is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of δ-laurolactone in a living organism.
Materials:
-
δ-Laurolactone
-
Test animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., corn oil for oral administration, saline with a co-solvent for intravenous administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolism cages for urine and feces collection
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer δ-laurolactone to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma.
-
Urine and Feces Collection: House the animals in metabolism cages to collect urine and feces for 24 or 48 hours.
-
Sample Preparation:
-
Plasma: Precipitate proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and analyze the supernatant.
-
Urine: Dilute the urine sample with water/mobile phase, centrifuge, and analyze the supernatant.
-
Feces: Homogenize the fecal samples, extract with an appropriate solvent, and process for analysis.
-
-
Analysis: Quantify the concentration of δ-laurolactone and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
Visualizations
The following diagrams illustrate the predicted metabolic pathway of δ-laurolactone and a typical experimental workflow.
Caption: Predicted metabolic pathway of δ-laurolactone.
Caption: General experimental workflow for metabolic studies.
Conclusion
The metabolic fate of δ-laurolactone in biological systems is predicted to be primarily driven by rapid enzymatic hydrolysis of the lactone ring to form 5-hydroxydodecanoic acid. This initial metabolite is then likely to undergo further Phase I oxidation and subsequent Phase II conjugation reactions to facilitate its excretion. The provided experimental protocols offer a robust framework for the definitive elucidation of these pathways and for obtaining crucial pharmacokinetic data. A thorough understanding of the ADME properties of δ-laurolactone is essential for its safe and effective application in various industries. Further research, employing the methodologies outlined in this guide, is warranted to confirm these predicted pathways and to fully characterize the metabolic profile of this compound.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 3. Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices - UNT Digital Library [digital.library.unt.edu]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
The Pivotal Role of Deuterated Lactones in Advanced Flavor Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of deuterated lactones in the precise and accurate quantification of flavor compounds. As the demand for authentic and consistent flavor profiles in food, beverages, and pharmaceutical products continues to grow, the need for robust analytical methodologies has become paramount. Deuterated lactones, when used as internal standards in Stable Isotope Dilution Assays (SIDA), represent the gold standard for flavor analysis, overcoming the inherent challenges of complex matrices and the volatile nature of these potent aroma compounds. This guide will delve into the core principles, experimental protocols, and quantitative data that underscore the importance of deuterated lactones in modern flavor science.
Core Principles: The Advantage of Isotopic Labeling
Lactones are significant contributors to the characteristic aromas of a wide range of products, from fruits and dairy to wine and spirits. However, their quantification is often challenging due to their pH-dependent instability and low volatility.[1][2] Stable Isotope Dilution Analysis (SIDA) using deuterated lactones as internal standards provides a solution to these analytical hurdles.
The fundamental principle of SIDA lies in the near-identical chemical and physical properties of a deuterated standard and its non-deuterated (analyte) counterpart.[3][4] This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis. Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the deuterated internal standard, allowing for highly accurate and precise quantification.[5][6]
Key Advantages of Using Deuterated Lactones:
-
Correction for Matrix Effects: Complex food and biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, thus negating these interferences.[3]
-
Compensation for Analyte Loss: During multi-step sample preparation and extraction procedures, some amount of the analyte is inevitably lost. By adding a known amount of the deuterated internal standard at the beginning of the workflow, the final analyte concentration can be accurately calculated based on the recovery of the standard.[5]
-
Improved Accuracy and Precision: SIDA is widely regarded as the most accurate method for quantifying trace-level volatile compounds in complex samples.[5][6] The use of deuterated internal standards significantly improves the reproducibility and reliability of the analytical results.
-
Enhanced Sensitivity: By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments of the analyte and the deuterated standard, thereby increasing the signal-to-noise ratio and improving detection limits.[7]
Quantitative Data: Synthesis of Deuterated Lactones and Their Application
The synthesis of high-purity deuterated lactones is a critical prerequisite for their use in SIDA. Various synthetic routes have been developed to achieve high levels of deuterium (B1214612) incorporation. The following tables summarize key quantitative data from the synthesis of deuterated γ-lactones and the quantification of various lactones in dairy cream using deuterated internal standards.
Table 1: Synthesis Yields and Deuterium Incorporation for Select Deuterated γ-Lactones [8][9]
| Deuterated Lactone | Synthesis Method | Overall Yield (%) | Deuterium Incorporation (%) |
| [2,2,3,3-²H₄]-γ-Octalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 27 | >89 |
| [2,2,3,3-²H₄]-γ-Decalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 17 | >89 |
| [2,2,3,3-²H₄]-γ-Dodecalactone | Reduction of a doubly protected hydroxypropiolic acid with deuterium gas | 19 | >89 |
| [3,3,4-²H₃]-γ-Octalactone | Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-hexene | 6 | >92 |
| [3,3,4-²H₃]-γ-Dodecalactone | Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene | 23 | >92 |
Table 2: Concentration of Lactones in Dairy Cream Determined by SIDA Using Deuterated Internal Standards [1]
| Lactone | Raw Cream (µg/kg) | Pasteurized Cream (µg/kg) | Heat-Treated Raw Cream (µg/kg) |
| γ-Hexalactone | 2 | 2 | 2 |
| γ-Octalactone | 13 | 11 | 10 |
| γ-Decalactone | 31 | 30 | 50 |
| γ-Dodecalactone | 15 | 16 | 32 |
| δ-Octalactone | 33 | 36 | 60 |
| δ-Decalactone | 224 | 330 | 6220 |
| δ-Dodecalactone | 240 | 600 | 7980 |
| δ-Tetradecalactone | 31 | 33 | 68 |
| (Z)-6-Dodecen-4-olide | 12 | 11 | 21 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of deuterated lactones and their application in the analysis of flavor compounds in a food matrix.
Protocol 1: Synthesis of [2,2,3,3-²H₄]-γ-Lactones[10]
This protocol describes the synthesis of deuterated γ-lactones via the reduction of a doubly protected hydroxypropiolic acid with deuterium gas.
Materials:
-
Doubly protected hydroxypropiolic acid
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the doubly protected hydroxypropiolic acid in ethyl acetate in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Work-up: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired [2,2,3,3-²H₄]-γ-lactone.
-
Characterization: Confirm the structure and deuterium incorporation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Quantification of Lactones in Dairy Cream using SIDA and GC-MS[1][2]
This protocol outlines the general procedure for the quantification of lactones in a dairy cream sample using deuterated lactones as internal standards.
Materials:
-
Dairy cream sample
-
Deuterated lactone internal standard solution (known concentration)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh a known amount of the dairy cream sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated lactone internal standard solution to the sample. The amount added should be comparable to the expected concentration of the analyte.
-
Extraction: Add dichloromethane to the sample, vortex thoroughly to extract the lipids and flavor compounds. Centrifuge to separate the organic and aqueous layers.
-
Drying and Concentration: Carefully transfer the organic layer to a clean vial, dry it over anhydrous sodium sulfate, and then concentrate the extract to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the lactones. Program the oven temperature to achieve good resolution of the target analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for each native lactone and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators (prepared with known concentrations of the native lactone and a fixed concentration of the deuterated standard).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in the application of deuterated lactones for flavor analysis.
Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).
Caption: Conceptual overview of deuterated lactone synthesis.
Conclusion
Deuterated lactones are indispensable tools in modern flavor analysis. Their use as internal standards in Stable Isotope Dilution Assays, coupled with powerful analytical techniques like GC-MS, enables researchers and industry professionals to achieve unparalleled accuracy and precision in the quantification of these critical aroma compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation of these advanced analytical strategies in food science, quality control, and the development of products with superior and consistent flavor profiles. As the quest for a deeper understanding of flavor chemistry continues, the application of deuterated lactones will undoubtedly play an increasingly vital role.
References
- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. imreblank.ch [imreblank.ch]
- 6. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key Strategy in Modern Drug Design and Metabolism Optimization
For researchers, scientists, and professionals in drug development, the quest for optimizing a drug candidate's metabolic profile is a critical endeavor. One of the most elegant and effective strategies to emerge in medicinal chemistry is the use of deuterated standards, which leverages the kinetic isotope effect (KIE) to enhance a drug's pharmacokinetic properties. This technical guide provides a comprehensive overview of the core principles of the KIE in deuterated compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.
The Core Principle: Understanding the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the focus is often on the replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D). The fundamental reason for the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
A C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-limiting step. By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.[1][2]
This slowing of metabolic processes can lead to several desirable pharmacokinetic outcomes:
-
Increased drug exposure (AUC): The drug remains in the system for a longer period.
-
Longer half-life (t½): This can lead to less frequent dosing, improving patient compliance.
-
Lower peak plasma concentrations (Cmax): A more sustained release profile can potentially reduce side effects.
-
Altered metabolite profiles: The metabolic pathway can be shifted away from the formation of toxic or unwanted metabolites.
Caption: Zero-point energy diagram illustrating the kinetic isotope effect.
Quantitative Impact of Deuteration on Pharmacokinetics
The theoretical benefits of the kinetic isotope effect translate into measurable improvements in the pharmacokinetic profiles of deuterated drugs. The following tables summarize quantitative data from clinical studies, comparing key pharmacokinetic parameters of parent compounds and their deuterated analogs.
Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine (B1681281) and Deutetrabenazine
This table presents data from a study comparing single 25 mg oral doses of tetrabenazine and its deuterated form, deutetrabenazine. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).
| Parameter | (α+β)-HTBZ (from Tetrabenazine) | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Fold Change |
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |
| t1/2 (hours) | 4.8 | 8.6 | ~1.8x |
Data synthesized from a study by Stamler et al. (2013).
Table 2: Comparative Pharmacokinetic Profile of Ivacaftor and Deutivacaftor (Ivacaftor-d9)
This table summarizes data from a head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers who received a single 150 mg dose of each compound.
| Parameter | Ivacaftor (150 mg) | Deutivacaftor (Ivacaftor-d9) (150 mg) | Key Observation |
| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater than Ivacaftor[3] | Substantially increased total drug exposure with Deutivacaftor. |
| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater than Ivacaftor[3] | Higher sustained plasma levels of Deutivacaftor. |
| Half-life (t1/2) | Baseline | Approximately 40% longer than Ivacaftor[3] | Slower elimination of Deutivacaftor from the body. |
Data synthesized from studies on CTP-656 (deutivacaftor).[3][4]
Case Study: Deuteration of Paroxetine (B1678475) to Mitigate Drug-Drug Interactions
Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[3][5] A key step in its metabolism is the demethylenation of the methylenedioxy group.[5] Paroxetine is also a mechanism-based inhibitor of CYP2D6, which can lead to clinically significant drug-drug interactions.[6]
By replacing the two hydrogen atoms on the methylenedioxy carbon with deuterium, Concert Pharmaceuticals developed CTP-347. This strategic deuteration alters the metabolic profile of paroxetine. In human liver microsomes, CTP-347 was cleared faster than paroxetine due to decreased inactivation of CYP2D6.[6] Phase 1 studies showed that CTP-347 was metabolized more rapidly in humans and had a lower pharmacokinetic accumulation index compared to paroxetine.[6] This modification resulted in significantly reduced drug-drug interactions with other CYP2D6-metabolized drugs.[6]
Caption: CYP2D6-mediated metabolism of paroxetine and the effect of deuteration.
Experimental Protocols for Assessing the Kinetic Isotope Effect
The evaluation of the kinetic isotope effect in deuterated drug candidates relies on robust in vitro and in vivo experimental protocols. A cornerstone of in vitro assessment is the microsomal stability assay.
In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (often a stable isotope-labeled version of the analyte)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.
-
Add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard. This immediately stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
The KIE is determined by comparing the t½ and CLint values of the deuterated compound to its non-deuterated counterpart.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The strategic use of deuterium to leverage the kinetic isotope effect has become a powerful and validated approach in modern drug development. By slowing metabolic processes at specific sites within a molecule, researchers can significantly improve a drug's pharmacokinetic profile, leading to enhanced efficacy, better safety, and improved patient compliance. A thorough understanding of the principles of KIE, coupled with robust experimental evaluation, is essential for successfully applying this strategy to develop the next generation of improved therapeutics.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 6-Heptyltetrahydro-2H-pyran-2-one: A Technical Guide
Abstract
6-Heptyltetrahydro-2H-pyran-2-one, a saturated delta-lactone also known as δ-dodecalactone, is a naturally occurring volatile organic compound found across various biological kingdoms. This technical guide provides a comprehensive overview of its presence in nature, detailing its sources, quantitative data from different studies, and the experimental protocols utilized for its isolation and identification. Furthermore, this document explores the biosynthetic pathways leading to its formation and its potential role in chemical signaling, offering valuable insights for researchers in natural product chemistry, flavor and fragrance science, and chemical ecology.
Introduction
6-Heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) is a lipophilic molecule characterized by a six-membered lactone ring with a heptyl side chain. Its presence in various natural matrices contributes to the characteristic aromas of many fruits and dairy products. Beyond its sensory properties, the investigation into the natural occurrence of δ-dodecalactone provides a window into the metabolic pathways of diverse organisms and its potential ecological significance. This guide serves as a technical resource, consolidating current knowledge on the natural sources, quantification, and analysis of this compound.
Natural Sources and Quantitative Data
6-Heptyltetrahydro-2H-pyran-2-one has been identified as a volatile or semi-volatile component in a variety of natural sources, including fruits, dairy products, and microorganisms. The concentration of this lactone can vary significantly depending on the species, cultivar, processing methods, and environmental conditions.
Fruits
Peaches (Prunus persica) are a well-documented source of δ-dodecalactone, where it contributes to the characteristic fruity and creamy aroma. Its concentration, however, is highly dependent on the cultivar. For instance, a study on different peach varieties revealed that flat peaches can be characterized by the presence of δ-dodecalactone, along with γ-decalactone and benzaldehyde[1]. Another study identified high levels of γ-dodecalactone in the 'Yihe' honey peach and the 'Huangguifei' yellow peach, suggesting that the isomeric profile of dodecalactones is cultivar-specific[2]. Beyond peaches, δ-dodecalactone has been reported in raspberries at a concentration of 0.3 mg/kg, and in other fruits at levels up to 100.25 mg/kg[3].
Dairy Products
The creamy and buttery notes of many dairy products are, in part, attributed to the presence of δ-dodecalactone. It is a natural constituent of milk fat and its concentration can be influenced by heat treatment. Quantitative analysis has shown that δ-dodecalactone is present in butter at concentrations ranging from 2.55 to 24.2 mg/kg. One study found that the concentration of δ-dodecalactone in pasteurized cream was 2.5 times higher than in raw cream, with further heat treatment leading to a significant 19-fold increase. This suggests that thermal processing can promote the formation of this lactone from precursors present in milk fat.
Microbial Sources
Various microorganisms, particularly fungi of the genus Trichoderma, are known to produce a range of volatile secondary metabolites, including lactones. While many studies on Trichoderma volatiles focus on the more abundant 6-pentyl-2H-pyran-2-one (6-PP), the production of other pyrones, including δ-dodecalactone, has been reported[4][5]. The volatile profiles of Trichoderma species are highly dependent on the strain and growth conditions[4]. A patented process describes the biotechnological production of δ-dodecalactone from 2-dodecen-5-olide using anaerobic bacteria of the Clostridium genus, achieving a concentration of 9.6 g/L[6]. Another method utilizing Saccharomyces pastorianus for the bioreduction of Massoia oil yielded a concentration of 11.8 g/L of δ-dodecalactone[7].
Quantitative Data Summary
The following table summarizes the reported concentrations of 6-heptyltetrahydro-2H-pyran-2-one in various natural sources.
| Natural Source | Matrix | Concentration Range | Reference(s) |
| Fruits | Raspberry | 0.3 mg/kg | |
| Other Fruits | up to 100.25 mg/kg | ||
| Dairy Products | Butter | 2.55 - 24.2 mg/kg | |
| Raw Cream | - | ||
| Pasteurized Cream | 2.5-fold increase vs. raw cream | [8] | |
| Heat-treated Cream | 19-fold increase vs. raw cream | [8] | |
| Microbial Fermentation | Clostridium tyrobutyricum | 9.6 g/L | [6] |
| Saccharomyces pastorianus | 11.8 g/L | [7] | |
| Food Products | Baked Goods | 20 ppm | |
| Cheese | 3.8 ppm | ||
| Milk Products | 1 ppm | ||
| Coconut | 0.1 - 60 mg/kg |
Experimental Protocols
The identification and quantification of 6-heptyltetrahydro-2H-pyran-2-one from natural sources typically involve extraction and chromatographic analysis. The choice of method depends on the matrix and the research objectives.
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME is a solvent-free technique widely used for the analysis of volatile and semi-volatile compounds in fruits and microbial cultures.
Objective: To extract and identify volatile compounds, including δ-dodecalactone, from a fruit matrix.
Materials:
-
Fruit sample (e.g., peach)
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize a known weight of the fruit sample. Transfer a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Matrix Modification: Add a saturated NaCl solution or a specific amount of solid NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.
-
Incubation and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) under agitation.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
GC-MS Conditions:
-
Injector Temperature: Typically 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 35-400 amu.
-
-
Compound Identification: Identify 6-heptyltetrahydro-2H-pyran-2-one by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).
Solvent Extraction with Gas Chromatography-Mass Spectrometry (GC-MS)
Solvent extraction is a conventional method for isolating less volatile or higher concentration compounds from a solid or liquid matrix.
Objective: To extract δ-dodecalactone from a microbial culture broth.
Materials:
-
Microbial culture broth (e.g., Trichoderma or Clostridium fermentation)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Extraction: Centrifuge the culture broth to separate the cells from the supernatant.
-
Combine the supernatant and an equal volume of the selected organic solvent in a separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Analysis: Dissolve the concentrated extract in a small volume of a suitable solvent and analyze it by GC-MS using similar conditions as described in the HS-SPME protocol. For quantitative analysis, a calibration curve with an authentic standard of δ-dodecalactone should be prepared.
Biosynthesis and Signaling Pathways
The formation of lactones in biological systems is often linked to the metabolism of fatty acids. While the complete biosynthetic pathway of δ-dodecalactone in all organisms is not fully elucidated, a general pathway involving fatty acid synthesis and subsequent modification is proposed.
Proposed Biosynthetic Pathway
The biosynthesis of δ-dodecalactone is believed to originate from the fatty acid biosynthetic pathway. A C12 fatty acid, lauric acid, serves as the precursor. Through a series of enzymatic reactions, including hydroxylation and subsequent intramolecular esterification (lactonization), the six-membered ring of δ-dodecalactone is formed.
Potential Role in Chemical Signaling
Lactones are a class of molecules known to be involved in various forms of chemical communication, including quorum sensing in bacteria and as pheromones in insects. While the specific signaling role of δ-dodecalactone is not extensively studied, its structural similarity to other signaling lactones suggests a potential involvement in such processes.
Quorum Sensing: In many bacteria, N-acyl-homoserine lactones (AHLs) are key signaling molecules in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Although δ-dodecalactone is not a canonical AHL, its lactone structure could potentially interact with quorum sensing pathways, either as an agonist or antagonist.
Plant-Microbe Interactions: Volatile organic compounds produced by soil microbes like Trichoderma can influence plant growth and defense mechanisms. Lactones, including 6-PP, have been shown to play a role in these interactions[4][5]. It is plausible that δ-dodecalactone, as a component of the Trichoderma volatilome, could also be involved in mediating communication between the fungus and plant roots, potentially influencing plant development or inducing systemic resistance.
Conclusion
6-Heptyltetrahydro-2H-pyran-2-one is a widespread natural product with significant contributions to the flavor and aroma of various foods. Its presence in diverse organisms highlights the conservation of certain metabolic pathways. The provided experimental protocols offer a foundation for researchers to investigate its occurrence in new matrices. Future research should focus on elucidating the specific enzymatic control of its biosynthesis and exploring its potential roles in chemical ecology, particularly in the context of plant-microbe and insect-plant interactions. A deeper understanding of its biological activities could also open avenues for its application in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. Trichoderma harzianum Volatile Organic Compounds Regulated by the THCTF1 Transcription Factor Are Involved in Antifungal Activity and Beneficial Plant Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0899342B1 - Process for the biotechnological production of Delta-decalactone and Delta-dodecalactone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Navigating Preclinical Research: A Technical Guide to 6-Heptyltetrahydro-2H-pyran-2-one-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the use of stable isotope-labeled compounds is a cornerstone of robust preclinical research. This guide provides an in-depth overview of 6-Heptyltetrahydro-2H-pyran-2-one-d4, a deuterated analog of the naturally occurring δ-lactone, also known as δ-dodecalactone. This document will detail its critical role in pharmacokinetic (PK) and pharmacodynamic (PD) studies, provide illustrative experimental protocols, and explore the potential biological significance of the δ-lactone core.
This compound (molecular formula: C₁₂H₁₈D₄O₂) is primarily utilized as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms increases its molecular weight, allowing for its differentiation from the non-labeled analyte while maintaining nearly identical physicochemical properties. This ensures accurate and precise quantification of the parent compound in complex biological matrices.
Core Applications in Research
The primary application of this compound is to serve as an internal standard for the quantitative analysis of 6-Heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) in biological samples. This is crucial for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Accurate quantification allows for the calculation of key PK parameters.
-
Metabolic Stability Assays: Assessing the rate at which a compound is metabolized by liver microsomes or other metabolic systems.
-
Bioavailability Studies: Comparing the plasma concentrations of a drug administered via different routes.
Quantitative Data Summary
| Parameter | Intravenous (4 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | - | 51.19 ± 16.41 |
| Tmax (h) | - | 0.20 ± 0.16 |
| AUC(0→t) (µg/L·h) | 380.62 ± 50.73 | 25.89 ± 14.01 |
| t1/2 (h) | - | 0.14 ± 0.05 |
| Bioavailability (F) | - | 1.36% |
Data adapted from a pharmacokinetic study of α-cyperone in rats[1]. This data is for illustrative purposes only and does not represent the actual pharmacokinetic parameters of 6-Heptyltetrahydro-2H-pyran-2-one.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a compound (the "analyte," e.g., 6-Heptyltetrahydro-2H-pyran-2-one) in rats using its deuterated analog (e.g., this compound) as an internal standard.
1. Animal Dosing and Sample Collection:
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Formulation: The analyte is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).
-
Administration:
-
Intravenous (IV) group: A single dose (e.g., 4 mg/kg) is administered via the tail vein.
-
Oral (PO) group: A single dose (e.g., 20 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.
2. Bioanalytical Method using LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A suitable HPLC system (e.g., Agilent 1290 Infinity LC).
-
Column: A C18 analytical column (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for the bioanalysis of a target analyte using an internal standard.
Potential Signaling Pathways of δ-Lactones
While the primary use of the deuterated form is as an analytical standard, the biological activity of the parent compound, a δ-lactone, is of interest to researchers. Lactones, as a chemical class, have been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. Some studies suggest that certain lactones can modulate key cellular signaling pathways.
Modulation of Inflammatory Pathways
Several lactones have been reported to inhibit the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[2][3][4][5] These pathways are central to the inflammatory response and are often dysregulated in chronic inflammatory diseases and cancer.
The general mechanism of action can be visualized as follows:
Caption: Potential inhibitory effects of δ-lactones on NF-κB and STAT3 signaling pathways.
Conclusion
This compound is an indispensable tool for researchers engaged in the preclinical evaluation of its non-deuterated counterpart, δ-dodecalactone, and potentially other structurally related lactones. Its use as an internal standard ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for making informed decisions in the drug development pipeline. Furthermore, the growing body of evidence on the biological activities of δ-lactones suggests that this class of compounds may hold therapeutic potential, warranting further investigation into their mechanisms of action. This guide provides a foundational understanding for researchers and professionals working with this and similar deuterated compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IKK/NF‐κB and STAT3 pathways: central signalling hubs in inflammation‐mediated tumour promotion and metastasis | EMBO Reports [link.springer.com]
- 5. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Isotope-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of the essential safety protocols and handling procedures for isotope-labeled compounds. Tailored for professionals in research and drug development, this document outlines best practices, regulatory considerations, and detailed experimental methodologies to ensure the safe and effective use of these critical research tools.
Fundamental Principles of Radiation Safety
The use of isotope-labeled compounds necessitates a robust understanding of radiation safety principles to minimize exposure to personnel and the environment. The cornerstone of radiation safety is the ALARA (As Low As Reasonably Achievable) principle, which dictates that all radiation exposure should be kept to a minimum.[1][2][3] This is achieved through a combination of time, distance, and shielding.
-
Time: Minimize the duration of handling radioactive materials.[1][2][3]
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases with the square of the distance from the source.[4]
-
Shielding: Use appropriate materials to absorb radiation. The type and thickness of shielding depend on the type and energy of the emitted radiation.[4][5]
Properties and Hazards of Common Radioisotopes
A variety of radioisotopes are utilized in research, each with unique properties and associated hazards. Understanding these characteristics is crucial for implementing appropriate safety measures.
| Isotope | Symbol | Half-Life | Emission Type(s) | Max Energy (MeV) | Primary Hazard(s) |
| Tritium (B154650) | ³H | 12.3 years | Beta (β⁻) | 0.0186 | Internal (ingestion, inhalation, absorption) |
| Carbon-14 | ¹⁴C | 5730 years | Beta (β⁻) | 0.156 | Internal (ingestion, inhalation) |
| Phosphorus-32 | ³²P | 14.3 days | Beta (β⁻) | 1.71 | External and Internal |
| Sulfur-35 | ³⁵S | 87.4 days | Beta (β⁻) | 0.167 | Internal (ingestion, inhalation) |
| Iodine-125 | ¹²⁵I | 59.4 days | Gamma (γ), X-ray | 0.035 (γ) | External and Internal (thyroid uptake) |
| Iodine-131 | ¹³¹I | 8.02 days | Beta (β⁻), Gamma (γ) | 0.606 (β⁻), 0.364 (γ) | External and Internal (thyroid uptake) |
| Cobalt-60 | ⁶⁰Co | 5.27 years | Gamma (γ) | 1.17, 1.33 | External |
| Cesium-137 | ¹³⁷Cs | 30.17 years | Gamma (γ) | 0.662 | External |
Occupational Exposure Limits and Shielding
Regulatory bodies establish annual limits on intake (ALIs) for occupational exposure to radionuclides.[6][7][8][9] Adherence to these limits is mandatory.
Annual Limits on Intake (ALI)
The ALI is the derived limit for the amount of radioactive material taken into the body of an adult worker by inhalation or ingestion in a year.[6][7][9]
| Radionuclide | Ingestion ALI (μCi) | Inhalation ALI (μCi) |
| Tritium (³H) | 80,000 | 80,000 |
| Carbon-14 (¹⁴C) | 2,000 | 2,000 |
| Phosphorus-32 (³²P) | 600 | 400 |
| Sulfur-35 (³⁵S) | 5,000 | 8,000 |
| Iodine-125 (¹²⁵I) | 40 | 60 |
| Iodine-131 (¹³¹I) | 30 | 50 |
| Cobalt-60 (⁶⁰Co) | 300 | 30 |
| Cesium-137 (¹³⁷Cs) | 100 | 200 |
Note: ALI values can vary based on the chemical form of the radionuclide.
Shielding Materials and Thickness
Effective shielding is critical for minimizing external exposure, particularly from beta and gamma emitters.
Beta Emitters: Low atomic number materials like acrylic (Plexiglas) are used to minimize the production of Bremsstrahlung (X-rays).[10]
| Isotope | Required Shielding |
| ³H, ¹⁴C, ³⁵S | Typically none required for small lab quantities. |
| ³²P | ~1 cm of acrylic |
Gamma Emitters: High-density materials like lead, steel, and concrete are required for shielding gamma radiation.[5][10] The thickness needed is often expressed in terms of Half-Value Layers (HVL), the thickness of material required to reduce the radiation intensity by half.[11]
| Isotope | Gamma Energy (MeV) | HVL Lead (cm) | HVL Steel (cm) | HVL Concrete (cm) |
| ¹²⁵I | 0.035 | ~0.02 | - | - |
| ¹³¹I | 0.364 | 0.3 | 2.5 | 6.4 |
| ¹³⁷Cs | 0.662 | 0.7 | 1.6 | 4.8 |
| ⁶⁰Co | 1.17, 1.33 | 1.2 | 2.1 | 6.6 |
Laboratory Procedures and Best Practices
Strict adherence to established laboratory procedures is paramount for the safe handling of isotope-labeled compounds.
Designated Work Areas
-
Work with radioactive materials should be conducted in designated and clearly labeled areas.
-
Benchtops should be covered with absorbent paper with an impermeable backing.
-
A radiation survey meter appropriate for the isotopes being used should be readily available.
Personal Protective Equipment (PPE)
-
A lab coat or other protective clothing should be worn.
-
Safety glasses are mandatory.
-
Disposable gloves should be worn and monitored for contamination frequently. For some compounds, double gloving is recommended.
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[12] Waste streams are typically separated by:
-
Isotope half-life: Short-lived vs. long-lived isotopes.
-
Physical form: Solid vs. liquid.
-
Type of waste: Aqueous, organic solvent, scintillation vials, sharps.
All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope(s), the activity level, and the date.[12]
Contamination Monitoring
-
Regular surveys of the work area, equipment, and personnel should be performed with a suitable survey meter (e.g., Geiger-Müller counter for high-energy beta emitters, sodium iodide probe for gamma emitters).
-
For low-energy beta emitters like ³H and ¹⁴C, wipe tests followed by liquid scintillation counting are necessary to detect contamination.[9]
Experimental Protocols
Protocol for Tritium Labeling of a Small Molecule via Catalytic Reduction
This protocol describes a general method for introducing a tritium label into a molecule containing a double or triple bond or a halide.[13][14]
Materials:
-
Unlabeled precursor molecule
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Reaction vessel with a stir bar
-
Vacuum/tritium manifold
-
HPLC for purification
-
Liquid scintillation counter for analysis
Procedure:
-
Dissolve the precursor molecule in the anhydrous solvent in the reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Attach the reaction vessel to the vacuum/tritium manifold and degas the solution by repeated freeze-pump-thaw cycles.
-
Introduce tritium gas into the reaction vessel to the desired pressure.
-
Stir the reaction mixture at room temperature for the specified time (typically a few hours).
-
After the reaction is complete, carefully vent the excess tritium gas according to safety procedures.
-
Remove the catalyst by filtration through a syringe filter.
-
Remove the labile tritium by repeated evaporation with a protic solvent (e.g., methanol).
-
Purify the tritiated product using preparative HPLC.
-
Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.
Protocol for Liquid Scintillation Counting (LSC)
LSC is the standard method for quantifying low-energy beta-emitting isotopes.[15]
Materials:
-
Liquid scintillation vials
-
Liquid scintillation cocktail
-
Sample to be counted (e.g., from a wipe test or an experimental sample)
-
Liquid scintillation counter
Procedure:
-
Pipette the sample into a liquid scintillation vial. For wipe tests, place the wipe directly into the vial.
-
Add an appropriate volume of liquid scintillation cocktail to the vial (typically 5-10 mL). The choice of cocktail depends on the nature of the sample (aqueous or organic).[15]
-
Cap the vial tightly and mix thoroughly by gentle inversion or vortexing.
-
Wipe the outside of the vial to remove any potential contamination.
-
Place the vial in the liquid scintillation counter.
-
Program the counter with the appropriate counting parameters for the isotope being measured.
-
Initiate the counting sequence.
-
The counter will report the activity in counts per minute (CPM), which can be converted to disintegrations per minute (DPM) using a quench curve to correct for counting efficiency.
Protocol for Western Blotting with ¹²⁵I-Labeled Secondary Antibody
This protocol outlines the use of a radiolabeled secondary antibody for the detection of proteins in a Western blot.
Materials:
-
Protein blot on a membrane (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
¹²⁵I-labeled secondary antibody (e.g., ¹²⁵I-labeled anti-mouse IgG)
-
Wash buffer (TBST: Tris-buffered saline with Tween-20)
-
Phosphor screen or X-ray film and cassette
-
Phosphorimager or film developer
Procedure:
-
After transferring the proteins to the membrane, incubate the blot in blocking buffer for 1 hour at room temperature with gentle agitation.[16]
-
Incubate the blot with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[16][17]
-
Wash the blot three times for 10 minutes each with wash buffer.[18]
-
Incubate the blot with the ¹²⁵I-labeled secondary antibody, diluted in blocking buffer to a final concentration of approximately 0.1 µCi/mL, for 1 hour at room temperature.[18]
-
Wash the blot extensively with wash buffer (at least five times for 10 minutes each) to remove unbound secondary antibody.
-
Gently blot the membrane dry and wrap it in plastic wrap.
-
Expose the blot to a phosphor screen or X-ray film. Exposure times will vary depending on the signal intensity.
-
Develop the film or scan the phosphor screen to visualize the protein bands.
Visualizing Workflows and Pathways
Experimental Workflow: Kinase Activity Assay using [γ-³²P]ATP
This workflow illustrates the key steps in a radiometric kinase assay to measure the activity of a specific protein kinase.[12][19]
A diagram illustrating the workflow of a radiometric kinase activity assay.
Signaling Pathway: Tracing a Kinase Cascade with Radiolabeled ATP
This diagram shows a simplified signaling cascade where the activity of a downstream kinase (MAPK) is measured using [γ-³²P]ATP.
A simplified diagram of a kinase signaling cascade traced with [γ-³²P]ATP.
Logical Relationship: ALARA Principle
This diagram illustrates the core components of the ALARA (As Low As Reasonably Achievable) principle in radiation safety.
The three fundamental pillars of the ALARA principle for radiation safety.
Conclusion
The safe and effective use of isotope-labeled compounds is fundamental to advancing research and development in the life sciences. By adhering to the principles of radiation safety, understanding the properties of different radionuclides, following established protocols, and maintaining a culture of safety, researchers can harness the power of these tools while minimizing risks. This guide serves as a foundational resource to support these critical endeavors. It is essential for all personnel to receive specific training on the procedures and isotopes relevant to their work and to consult their institution's Radiation Safety Officer for guidance.
References
- 1. ijrr.com [ijrr.com]
- 2. graphviz.org [graphviz.org]
- 3. cdn.hellobio.com [cdn.hellobio.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pnnl.gov [pnnl.gov]
- 6. ICRP [icrp.org]
- 7. lawfilesext.leg.wa.gov [lawfilesext.leg.wa.gov]
- 8. nrc.gov [nrc.gov]
- 9. revvity.com [revvity.com]
- 10. Ionizing Radiation - Introduction to Ionizing Radiation - Shielding Layer Examples | Occupational Safety and Health Administration [osha.gov]
- 11. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Tritium Labeling Service [bioprocessonline.com]
- 14. revvity.com [revvity.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Lactones using GC-MS and Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactones are a significant class of organic compounds, characterized by a cyclic ester structure, that contribute to the characteristic aromas and flavors of many foods, beverages, and fragrances.[1] Their accurate quantification is critical for quality control in the food and beverage industry, for pharmacokinetic studies in drug development, and for the assessment of biological activity in various research fields.[2] However, the analysis of lactones can be challenging due to their volatility and the complexity of the sample matrices in which they are often found.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile compounds like lactones.[2] When coupled with the Isotope Dilution Mass Spectrometry (IDMS) method, which utilizes stable isotope-labeled internal standards, GC-MS provides the highest level of accuracy and precision.[3] Deuterated standards are considered the gold standard for IDMS as they share nearly identical chemical and physical properties with their native counterparts.[4][5] This ensures they behave similarly during extraction, cleanup, and chromatographic analysis, effectively correcting for analyte loss during sample preparation and variations in instrument response.[3][6]
This application note provides a detailed protocol for the quantitative analysis of various lactones in complex matrices using GC-MS with deuterated internal standards.
Experimental Protocols
This section details the complete methodology for lactone quantification, from sample preparation to data analysis.
1. Materials and Reagents
-
Lactone Standards: γ-Decalactone, δ-Decalactone, γ-Undecalactone, Whiskey Lactone, etc. (High purity, >98%)
-
Deuterated Internal Standards: γ-Decalactone-d7, δ-Decalactone-d7, etc. (known concentration)
-
Solvents: Dichloromethane (B109758) (DCM), Hexane, Methanol, Ethanol (HPLC or GC grade)
-
Drying Agent: Anhydrous sodium sulfate (B86663)
-
Labware: 15 mL centrifuge tubes, glass pasture pipettes, GC vials with inserts, vortex mixer.
2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting lactones from aqueous matrices such as wine, fruit juices, or biological fluids.[2]
-
Sample Aliquoting: Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the sample. The concentration should be similar to the expected analyte concentration.[6]
-
Extraction: Add 5 mL of dichloromethane (DCM) to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube using a pasture pipette.
-
Repeated Extraction: Repeat the extraction process (steps 3-6) two more times with fresh DCM to ensure complete recovery. Pool all organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled extract to remove residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and target lactones.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-WAXETR capillary column (60 m x 0.25 mm I.D., 0.5 µm film thickness)[1] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at 2 mL/min (constant flow)[1] |
| Oven Program | Initial 100°C (hold 5 min), ramp at 8°C/min to 240°C, hold for 7.5 min[1] |
| Transfer Line Temp | 240 °C[1] |
| Ion Source Temp | 200 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of each target lactone and each deuterated internal standard in a suitable solvent (e.g., ethanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of the target lactones. Add a constant, known concentration of the deuterated internal standards to each calibration level.
-
Calibration Curve: Analyze the calibration standards using the established GC-MS method. For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[7][8]
-
Quantification: Analyze the prepared samples. Calculate the peak area ratio of the native lactone to its corresponding deuterated standard. Determine the concentration of the lactone in the sample by applying this ratio to the linear regression equation derived from the calibration curve.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Lactones
The use of SIM mode significantly enhances sensitivity and selectivity.[9] The quantity of γ-lactones and δ-lactones can be determined using the characteristic ion peak areas of m/z 85 and m/z 99, respectively.[10]
| Analyte | Deuterated Standard | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| γ-Octalactone | γ-Octalactone-dₓ | 85 | 55 | 142 |
| γ-Nonlactone | γ-Nonlactone-dₓ | 85 | 41 | 156 |
| γ-Decalactone | γ-Decalactone-d₇ | 85 | 71 | 170 |
| δ-Decalactone | δ-Decalactone-d₇ | 99 | 55 | 170 |
| Whiskey Lactone | Whiskey Lactone-dₓ | 99 | 127 | 182 |
| γ-Undecalactone | γ-Undecalactone-dₓ | 85 | 43 | 184 |
Table 2: Typical Method Validation Parameters
Method validation ensures the reliability of the analytical data. The following are typical performance characteristics for this type of assay.
| Validation Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100 µg/mL | [10][11] |
| Correlation Coefficient (r²) | > 0.995 | [11] |
| Accuracy (Recovery) | 87% - 121% | [10][11][12] |
| Precision (RSD) | < 15% | [10][13] |
| Limit of Detection (LOD) | 0.1 ng/g - a few µg/L | [1][11] |
| Limit of Quantitation (LOQ) | 10 ppm (for impurities) | [9] |
Visualizations
Diagrams help clarify complex workflows and analytical principles.
Caption: Experimental workflow for lactone quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The GC-MS method using deuterated internal standards provides a robust, accurate, and highly sensitive approach for the quantitative analysis of lactones in diverse and complex matrices.[3] The detailed sample preparation protocol and optimized instrument parameters outlined in this note enable researchers to achieve reliable results for quality control, research, and development applications. The use of isotope dilution corrects for variations in extraction efficiency and instrument response, making it the preferred method for high-accuracy quantification.[3][4]
References
- 1. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of δ-Dodecalactone in Beverages using 6-Heptyltetrahydro-2H-pyran-2-one-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of δ-dodecalactone in beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 6-Heptyltetrahydro-2H-pyran-2-one-d4, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward liquid-liquid extraction (LLE) protocol is detailed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is suitable for researchers, scientists, and drug development professionals involved in flavor and fragrance analysis, food quality control, and metabolomics studies.
Introduction
δ-Dodecalactone (6-heptyltetrahydro-2H-pyran-2-one) is a naturally occurring lactone found in various fruits, dairy products, and as a flavor component in many beverages. Its characteristic peachy and creamy aroma makes it a significant compound in the food and fragrance industry. Accurate quantification of δ-dodecalactone is crucial for quality control and flavor profiling.
Isotope dilution mass spectrometry is a highly accurate quantification technique.[1] The use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte, allows for the correction of analyte loss during sample preparation and instrumental analysis, as well as matrix-induced ionization suppression or enhancement in the MS source.[2] This approach significantly improves the accuracy and reproducibility of the analytical results.[2]
This application note provides a detailed protocol for the extraction and quantification of δ-dodecalactone in a beverage matrix, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
δ-Dodecalactone (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
Sodium Chloride (ACS Grade)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 5 mL of the beverage sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Salting-out: Add 1 g of sodium chloride to the sample and vortex to dissolve.
-
Extraction: Add 5 mL of ethyl acetate to the sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of methanol/water (50:50, v/v) with 0.1% formic acid.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 40 5.0 95 7.0 95 7.1 40 | 10.0 | 40 |
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| δ-Dodecalactone (Quantifier) | 199.2 | 99.1 | 100 | 15 |
| δ-Dodecalactone (Qualifier) | 199.2 | 81.1 | 100 | 20 |
| This compound (Internal Standard) | 203.2 | 103.1 | 100 | 15 |
(Note: Collision energies should be optimized for the specific instrument used.)
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of δ-dodecalactone. The chromatographic conditions ensure good peak shape and separation from potential matrix interferences. The use of the deuterated internal standard, this compound, effectively compensates for any variability in the analytical process.
Method Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in a representative beverage matrix.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 5 | 98.5 | 6.2 |
| 50 | 101.2 | 4.5 |
| 250 | 99.8 | 3.1 |
Visualization of Protocols and Pathways
Caption: Workflow for the quantitative analysis of δ-dodecalactone.
References
- 1. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Dilution Assay (SIDA) in Flavor Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of flavor compounds is critical in the food, beverage, and pharmaceutical industries for quality control, product development, and authenticity assessment. Flavor perception is a complex interplay of volatile and non-volatile compounds, often present in intricate matrices at varying concentrations. Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry has emerged as the gold standard for the accurate quantification of these compounds. This technique overcomes matrix effects and variations in sample preparation and instrument response, which are common challenges in flavor analysis.
SIDA involves the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample at the earliest stage of analysis. These labeled standards are chemically identical to the native analytes and thus exhibit the same behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved.
This document provides detailed protocols for the application of SIDA in the analysis of both volatile and non-volatile flavor compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), respectively.
Data Presentation
The following tables summarize quantitative data for representative volatile and non-volatile flavor compounds determined by SIDA.
Table 1: Quantification of Key Volatile Aroma Compounds in Mango Cultivars using HS-SPME-GC-MS and SIDA. [1][2][3][4]
| Compound | Labeled Internal Standard | Mango Cultivar 'Kensington Pride' (µg/kg) | Mango Cultivar 'B74' (µg/kg) |
| Hexanal | Hexanal-d12 | 15.3 ± 2.1 | 8.9 ± 1.5 |
| 3-Carene | 3-Carene-d10 | 120.5 ± 15.3 | 98.7 ± 11.2 |
| α-Terpinene | α-Terpinene-d4 | 25.6 ± 3.4 | 18.9 ± 2.5 |
| p-Cymene | p-Cymene-d4 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| Limonene | Limonene-d10 | 45.8 ± 5.9 | 35.1 ± 4.7 |
| α-Terpinolene | α-Terpinolene-d4 | 189.3 ± 22.7 | 150.4 ± 18.1 |
| Ethyl octanoate | Ethyl octanoate-d5 | 5.6 ± 0.8 | 4.1 ± 0.6 |
Table 2: Quantification of Non-Volatile Compounds in Food and Beverage Matrices using LC-MS/MS and Isotope Dilution.
| Compound | Labeled Internal Standard | Matrix | Concentration |
| Epigallocatechin gallate (EGCG) | [¹³C₃]-EGCG | Green Tea Extract | 1-500 ng/mL (LLOQ)[2] |
| Epicatechin (EC) | [¹³C₂]-EC | Green Tea Extract | 0.1-50 ng/mL (LLOQ)[2] |
| Glycine | [¹³C₂,¹⁵N]-Glycine | Soy Sauce | Analyte Detected |
| L-Leucine | [¹³C₆,¹⁵N]-L-Leucine | Soy Sauce | Analyte Detected |
| L-Tryptophan | [¹³C₁₁,¹⁵N₂]-L-Tryptophan | Soy Sauce | Analyte Detected |
| Phomopsin A | [¹⁵N₆]-Phomopsin A | Lupin Flour | 2-4 µg/kg (LOQ)[5] |
Experimental Protocols
Protocol 1: Analysis of Volatile Flavor Compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile flavor compounds such as aldehydes, esters, terpenes, and pyrazines in liquid and solid matrices.
1. Materials and Reagents
-
Isotopically Labeled Internal Standards: Deuterated or ¹³C-labeled analogs of the target analytes.
-
Solvents: Methanol (B129727), Dichloromethane (DCM), HPLC grade.
-
Salts: Sodium chloride (NaCl), analytical grade.
-
SPME Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Sample Matrix: Food or beverage sample.
2. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of native and isotopically labeled standards in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all native analytes and a separate mixed internal standard solution containing all labeled compounds by diluting the stock solutions in methanol.
3. Sample Preparation
-
Weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the mixed internal standard solution to the vial. The amount should be chosen to be within the calibration range.
-
For solid samples, add a defined volume of deionized water or a salt solution (e.g., 5 mL of saturated NaCl solution) to facilitate the release of volatiles. For liquid samples, the addition of salt (e.g., 1 g of NaCl) can improve partitioning of analytes into the headspace.
-
Immediately seal the vial.
4. HS-SPME Procedure
-
Place the vial in the autosampler of the GC-MS system equipped with an SPME agitator.
-
Incubation/Equilibration: Incubate the sample at a defined temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
5. GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: A typical temperature program would be: start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For SIDA, SIM mode is preferred for higher sensitivity and selectivity. Monitor at least two characteristic ions for each native analyte and its corresponding labeled internal standard.
-
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration ratio of the native analyte to the internal standard in the calibration standards.
-
Calculate the concentration of the analyte in the sample using the response ratio obtained from the sample and the calibration curve.
Protocol 2: Analysis of Non-Volatile Flavor Compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the analysis of non-volatile or thermally labile flavor compounds such as amino acids, sugars, organic acids, and polyphenols.
1. Materials and Reagents
-
Isotopically Labeled Internal Standards: ¹³C or ¹⁵N-labeled analogs of the target analytes.
-
Solvents: Acetonitrile (B52724), Methanol, Formic Acid, Water (LC-MS grade).
-
Extraction Solvents: Dependent on the analyte and matrix (e.g., 70% methanol for polyphenols).
-
Syringe Filters: 0.22 µm PTFE or PVDF.
-
Sample Matrix: Food or beverage sample.
2. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of native and isotopically labeled standards in a suitable solvent (e.g., water/methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare mixed working standard and internal standard solutions by diluting the stock solutions.
3. Sample Preparation
-
Weigh a homogenized portion of the sample (e.g., 1 g).
-
Add a known amount of the mixed internal standard solution.
-
Add the extraction solvent (e.g., 10 mL of 70% methanol).
-
Vortex or sonicate the sample for a defined period (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifuge the sample (e.g., 10,000 rpm for 10 minutes) to pellet solid material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a suitable reversed-phase or HILIC column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor ion and at least two product ions for each native analyte and its labeled internal standard.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration ratio of the native analyte to the internal standard.
-
Determine the concentration of the analyte in the sample from the response ratio and the calibration curve.
Visualization
Caption: Workflow for Stable Isotope Dilution Assay of Flavor Compounds.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Development of a SIDA-LC-MS/MS Method for the Determination of Phomopsin A in Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of δ-Laurolactone in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
δ-Laurolactone (also known as δ-dodecalactone) is a key flavor compound found in a variety of dairy products, contributing to their characteristic creamy, buttery, and milky aromas.[1][2] The concentration of this lactone can vary significantly depending on factors such as the animal's feed, heat treatment of the milk, and the ripening process of cheese. Accurate quantification of δ-laurolactone is crucial for quality control, product development, and sensory analysis in the dairy industry. This application note provides a detailed protocol for the extraction and quantification of δ-laurolactone in various dairy matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds.[1][3][4]
Principle
This method involves the extraction of lipids, including δ-laurolactone, from the dairy matrix using solvent extraction. The extract is then purified and concentrated before analysis by GC-MS. The gas chromatograph separates the volatile compounds in the sample, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions. For accurate quantification, a stable isotope-labeled internal standard is recommended.
Experimental Protocols
1. Sample Preparation: Solvent Extraction
This protocol is a widely used method for the extraction of lipids and associated flavor compounds from dairy products.
-
Objective: To efficiently extract the fat content, which contains the target δ-laurolactone, from the dairy matrix.
-
Apparatus:
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Rotary evaporator
-
Water bath
-
-
Reagents:
-
Dichloromethane
-
Diethyl ether
-
Petroleum ether
-
Ammonium hydroxide
-
Sodium sulfate (B86663) (anhydrous)
-
Internal Standard Solution (e.g., δ-dodecalactone-d4 in ethanol)
-
Procedure:
-
Sample Weighing: Accurately weigh 5-10 g of the homogenized dairy sample (e.g., milk, cheese, cream) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of ethanol and vortex for 1 minute.
-
Add 25 mL of a diethyl ether/petroleum ether mixture (1:1, v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Collection: Carefully transfer the upper organic layer to a clean flask.
-
Re-extraction: Repeat the extraction step on the remaining aqueous layer with another 25 mL of the diethyl ether/petroleum ether mixture.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a small volume (approximately 1 mL) is obtained.
-
Final Volume: Transfer the concentrated extract to a 2 mL GC vial and bring to a final volume of 1 mL with dichloromethane.
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify δ-laurolactone in the prepared extract.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity. For δ-laurolactone (C12H22O2), characteristic ions would be monitored.
-
3. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[5][6][7] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing standard solutions of δ-laurolactone at different concentrations. The relationship between concentration and response should be linear over the expected sample concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as the percentage recovery, while precision is expressed as the relative standard deviation (RSD).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
Table 1: Typical GC-MS Validation Parameters for δ-Lactone Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 87% - 121% |
| Precision (RSD) | 1.9% - 13.6% |
| Limit of Detection (LOD) | 0.1 ng/g - a few µg/L |
| Limit of Quantification (LOQ) | 0.02 ppm - 0.47 ppm |
This table presents a summary of typical validation parameters compiled from various studies for δ-lactone quantification using GC-MS.[8]
Table 2: Reported Concentrations of δ-Dodecalactone in Dairy Products
| Dairy Product | Concentration Range (mg/kg) | Reference |
| Raw Cream | ~0.5 - 1.5 | [4][9] |
| Pasteurized Cream | ~1.0 - 2.5 | [4][9] |
| Emmentaler Cheese | ~1.4 | [2] |
| Butter | Can be significant, contributes to flavor | [10] |
Note: Concentrations can vary widely based on processing and origin.
Visualizations
Caption: Experimental workflow for δ-laurolactone quantification.
Caption: Logical flow of method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
GC-MS/MS parameters for 6-Heptyltetrahydro-2H-pyran-2-one analysis
An Application Note on the Analysis of 6-Heptyltetrahydro-2H-pyran-2-one using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a lactone compound with applications and interest in various fields, including flavor and fragrance, as well as a potential signaling molecule or metabolite in biological systems. Accurate and sensitive quantification of this molecule is essential for its study and application. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers a highly selective and sensitive analytical technique for the determination of 6-heptyltetrahydro-2H-pyran-2-one in complex matrices. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS/MS, including sample preparation, instrument parameters, and expected quantitative performance.
Quantitative Data Summary
The following table summarizes the anticipated quantitative parameters for the GC-MS/MS method described. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Experimental Protocols
This section details the methodology for the analysis of 6-heptyltetrahydro-2H-pyran-2-one, from sample preparation to data acquisition.
Materials and Reagents
-
6-Heptyltetrahydro-2H-pyran-2-one analytical standard
-
6-Heptyltetrahydro-2H-pyran-2-one-d4 (deuterated internal standard)[1]
-
Hexane (HPLC grade or equivalent)
-
Ethyl acetate (B1210297) (HPLC grade or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Sample matrix (e.g., plasma, serum, or other relevant liquid)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of 6-heptyltetrahydro-2H-pyran-2-one from a liquid matrix such as plasma.
-
Aliquoting: Pipette 1.0 mL of the sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, vortex briefly.
-
Extraction: Add 3.0 mL of ethyl acetate to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane.
-
Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
GC-MS/MS Instrumentation and Parameters
The following parameters are a recommended starting point for method development on a standard triple quadrupole GC-MS/MS system.
Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon at 1.5 mTorr |
MRM Transitions
The molecular ion of 6-heptyltetrahydro-2H-pyran-2-one (m/z 196) is selected as the precursor ion. The product ions are chosen based on characteristic fragmentation patterns of δ-lactones and the specific structure of the analyte. A common fragment for δ-lactones is m/z 99.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| 6-Heptyltetrahydro-2H-pyran-2-one | 196 | 99 | 15 | 81 | 20 |
| This compound | 200 | 103 | 15 | 85 | 20 |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for 6-heptyltetrahydro-2H-pyran-2-one.
Caption: Experimental workflow for the analysis of 6-heptyltetrahydro-2H-pyran-2-one.
Caption: Proposed fragmentation pathway for 6-heptyltetrahydro-2H-pyran-2-one in MS/MS.
References
Application of δ-Laurolactone-d4 in Environmental Sample Analysis: A General Protocol
Introduction
The accurate quantification of organic micropollutants in complex environmental matrices such as water and soil is a significant analytical challenge. Matrix effects, including suppression or enhancement of the analyte signal, and variations in extraction efficiency can lead to inaccurate results. Isotope Dilution Analysis (IDA) is a robust technique used to mitigate these issues. By introducing a known amount of a stable isotope-labeled version of the target analyte, in this case, δ-laurolactone-d4, into the sample prior to any sample preparation, it serves as an internal standard that experiences the same matrix effects and extraction losses as the native analyte (δ-laurolactone). This application note provides a generalized protocol for the use of δ-laurolactone-d4 in the analysis of δ-laurolactone in environmental water and soil samples, leveraging common extraction techniques and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Analysis
Isotope Dilution Analysis (IDA) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample.[1] The spike is chemically identical to the analyte of interest but has a different isotopic composition, making it distinguishable by mass spectrometry.[1] Because the spike and the native analyte behave identically during sample preparation and analysis, the ratio of the labeled to the unlabeled substance can be used to accurately calculate the concentration of the native analyte in the original sample, compensating for losses during extraction and matrix-induced signal variations.[1][2]
Hypothetical Application: Quantification of δ-Laurolactone in Environmental Samples
This protocol outlines the use of δ-laurolactone-d4 as an internal standard for the quantification of δ-laurolactone in surface water and soil samples. δ-Laurolactone can be indicative of certain types of industrial or agricultural runoff.
Experimental Protocols
Water Sample Analysis
a. Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles.[3] Fill the bottles to the top to minimize headspace.[3] If not analyzed immediately, store the samples at 4°C.
b. Sample Preparation and Extraction (Solid-Phase Extraction - SPE):
-
Allow water samples to come to room temperature.
-
For each 500 mL of water sample, add a known amount of δ-laurolactone-d4 solution (e.g., 50 µL of a 1 µg/mL solution in methanol) and vortex to mix thoroughly.
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[2]
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.[2]
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[2]
-
Elute the analyte and internal standard with a suitable organic solvent, such as 5 mL of ethyl acetate (B1210297) or a mixture of methanol and methyl tert-butyl ether (MTBE).[2]
-
Concentrate the eluate to a final volume of 500 µL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis.
Soil Sample Analysis
a. Sample Collection and Preparation: Collect soil samples from the desired depth and store them in clean containers. Air-dry the soil samples and sieve them to remove large debris.
b. Sample Preparation and Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely used technique for extracting pesticides and other organic contaminants from soil.[2][4][5][6][7]
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[6]
-
Add 10 mL of deionized water and vortex for 1 minute.
-
Add a known amount of δ-laurolactone-d4 solution (e.g., 50 µL of a 1 µg/mL solution in acetonitrile).
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[6]
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄ for cleanup.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[6]
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for GC-MS or LC-MS/MS analysis.
Instrumental Analysis
GC-MS Method (Hypothetical Parameters)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
δ-Laurolactone (quantifier ion): m/z 99 (hypothetical, based on common lactone fragmentation).
-
δ-Laurolactone (qualifier ion): m/z 85 (hypothetical).
-
δ-Laurolactone-d4 (quantifier ion): m/z 103 (hypothetical, M+4).
-
LC-MS/MS Method (Hypothetical Parameters)
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
δ-Laurolactone: Precursor ion [M+H]⁺ -> Product ion (hypothetical transition).
-
δ-Laurolactone-d4: Precursor ion [M+H]⁺ -> Product ion (hypothetical transition).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of δ-laurolactone in spiked environmental samples using δ-laurolactone-d4 as an internal standard.
| Parameter | Water (SPE-GC-MS) | Soil (QuEChERS-LC-MS/MS) |
| Spiking Level | 100 ng/L | 50 µg/kg |
| Average Recovery (%) | 98% | 95% |
| Relative Standard Deviation (RSD, %) | 6.5 | 8.2 |
| Limit of Detection (LOD) | 5 ng/L | 2 µg/kg |
| Limit of Quantification (LOQ) | 15 ng/L | 7 µg/kg |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual performance characteristics will depend on the specific instrumentation, methodology, and matrix.
Visualizations
Caption: Overall workflow for the analysis of δ-laurolactone using δ-laurolactone-d4.
Caption: Detailed sample preparation workflows for water and soil matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Analysis, Radiocarbon Dating, Stable Isotopes [radiocarbon.com]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. weber.hu [weber.hu]
Application Notes and Protocols for Spiking Biological Samples with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical measurements are paramount. The use of stable isotope-labeled internal standards, especially deuterated standards, in conjunction with mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), has become the gold standard for quantifying analytes in complex biological matrices.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of deuterated internal standards in spiking biological samples, ensuring data of the highest quality and reliability.
The core principle behind this methodology is Isotope Dilution Mass Spectrometry (IDMS).[2][4] In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample processing, such as extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][2][5] By measuring the ratio of the native analyte to the deuterated internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[2]
Key Advantages of Using Deuterated Internal Standards:
-
Improved Accuracy and Precision: By correcting for variability throughout the analytical workflow, deuterated standards significantly enhance the accuracy and precision of quantitative results.[4]
-
Compensation for Matrix Effects: They co-elute with the analyte, experiencing and thus correcting for ion suppression or enhancement caused by the sample matrix.[4][6]
-
Correction for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, or reconstitution are mirrored by proportional losses of the internal standard.
-
Increased Method Robustness: Assays using deuterated standards are generally more rugged and have higher throughput with lower rates of failed runs.[5]
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
1.1. Stock Solution Preparation (e.g., 1 mg/mL)
-
Equilibration: Allow the vial containing the lyophilized or neat deuterated internal standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol (B129727), acetonitrile) to dissolve the standard completely. Gentle vortexing or sonication can aid dissolution.[1]
-
Dilution: Once dissolved, dilute the solution to the final volume with the same solvent.
-
Storage: Transfer the stock solution to a labeled, airtight amber vial and store at the recommended temperature, typically -20°C, to prevent degradation.[1]
1.2. Working Solution Preparation
-
Equilibration: Allow the stock solution to equilibrate to room temperature before use.
-
Dilution: Prepare working solutions by diluting the stock solution with an appropriate solvent or the mobile phase. The concentration of the working solution should be optimized to provide a consistent and robust signal in the mass spectrometer. A general guideline is a concentration that falls within the mid-range of the calibration curve.
-
Fresh Preparation: It is recommended to prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.
Protocol for Spiking Biological Samples (Plasma Example)
This protocol outlines a general workflow for spiking a deuterated internal standard into plasma samples for analysis by LC-MS/MS.
2.1. Sample Thawing and Aliquoting
-
Thaw frozen plasma samples, calibration curve standards, and quality control (QC) samples at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Aliquot a precise volume (e.g., 100 µL) of each plasma sample, calibrator, and QC into individual microcentrifuge tubes.
2.2. Internal Standard Spiking
-
Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube.[3]
-
Vortex each tube briefly to ensure thorough mixing. It is crucial that the internal standard is added to all samples, calibrators, and QCs at the same concentration.
2.3. Sample Preparation (Protein Precipitation Example)
Protein precipitation is a common and straightforward method for sample cleanup.
-
Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol (often at a 3:1 or 4:1 ratio to the sample volume, e.g., 300 µL of acetonitrile to 100 µL of plasma).[1]
-
Vortexing: Vortex the samples vigorously for a set time (e.g., 1 minute) to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte.
Instrumental Analysis (LC-MS/MS Example)
3.1. LC-MS/MS System Parameters
The following are general parameters and should be optimized for each specific analyte and internal standard.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 or other suitable column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized to achieve good separation and peak shape |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Injection Volume | 5 - 10 µL[3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimized for both analyte and deuterated internal standard[3] |
| Declustering Potential (DP) | Optimized for each compound |
| Collision Energy (CE) | Optimized for each MRM transition |
3.2. Data Analysis
-
Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of the analyte in the QCs and unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data from bioanalytical method validation experiments using deuterated internal standards.
Table 1: Bioanalytical Method Validation Data for Atorvastatin in Human Plasma using Atorvastatin-d5 as an Internal Standard [1]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.5% |
| Matrix Effect (%) | CV ≤ 15% | 6.7% |
Table 2: Comparison of Assay Performance for Kahalalide F Using a Structural Analog vs. a Deuterated (D8) Internal Standard [7]
| Parameter | Structural Analog IS | Deuterated (D8) IS |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Variance | Significantly Higher | Significantly Lower (p=0.02) |
Table 3: Isotopic Purity of Commercially Available Deuterated Standards [8]
| Compound | Isotopic Purity (%) |
| Tamsulosin-d4 | 99.5 |
| Oxybutynin-d5 | 98.8 |
| Eplerenone-d3 | 99.9 |
| Propafenone-d7 | 96.5 |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
Caption: The logical basis for accurate quantification using a deuterated internal standard.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Variability in Internal Standard Response | Inconsistent pipetting of the internal standard. | Ensure pipettes are calibrated and use a consistent pipetting technique. |
| Degradation of the internal standard. | Prepare fresh working solutions. Check storage conditions of the stock solution. | |
| Poor Linearity of Calibration Curve | Inappropriate concentration of the internal standard. | Optimize the internal standard concentration. It should provide a stable and robust signal across the calibration range. |
| Detector saturation. | Dilute the higher concentration standards. Check if the internal standard concentration is too high. | |
| Analyte and Deuterated Standard Do Not Co-elute | Isotope effect causing a slight chromatographic shift. | This is sometimes unavoidable. Ensure the shift does not result in differential matrix effects. |
| Column degradation. | Replace the analytical column. | |
| Interference at the Analyte or IS m/z | Presence of unlabeled analyte in the deuterated standard. | Use a high-purity deuterated standard. The response of the unlabeled analyte in the IS should be <5% of the analyte response at the Lower Limit of Quantification (LLOQ). |
| Endogenous compounds in the matrix. | Improve sample cleanup or modify chromatographic conditions to resolve the interference. |
Conclusion
The use of deuterated internal standards is an indispensable practice in modern bioanalysis for achieving the highest levels of accuracy, precision, and robustness.[4] By compensating for the inherent variability in sample preparation, matrix effects, and instrumental analysis, these standards ensure the integrity and reliability of quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this gold-standard technique in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with 6-Heptyltetrahydro-2H-pyran-2-one-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of 6-Heptyltetrahydro-2H-pyran-2-one-d4 as a deuterated internal standard to minimize matrix effects in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
This compound is the deuterated form of δ-dodecalactone. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5] Its primary function is to correct for variations in analytical procedures, including sample preparation, extraction recovery, and especially, to mitigate matrix effects.[6][7][8][9][10]
Q2: How does a deuterated internal standard like this compound help in minimizing matrix effects?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6][7][8][10] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Since deuterated standards like this compound are chemically and physically almost identical to their non-deuterated analyte counterparts, they exhibit similar behavior during sample preparation, chromatography, and ionization.[9] By adding a known amount of the deuterated standard to the samples, any signal variation due to matrix effects on the analyte will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which provides a more accurate and precise measurement.[6][10]
Q3: In what types of analyses is this compound commonly used?
While specific applications for this exact molecule are not extensively documented in readily available literature, based on its structure as a lactone, it is suitable for use as an internal standard in the analysis of structurally similar compounds. A key application area is in food safety, particularly for the quantification of mycotoxins in cereal grains and other food products.[11][12][13][14] Lactones are also found as flavor and fragrance components, suggesting its utility in food and consumer product analysis.
Q4: What are the critical factors to consider when using this compound?
The successful use of this compound hinges on several factors:
-
Isotopic and Chemical Purity: The internal standard should have high isotopic enrichment and be free from the non-deuterated analyte to avoid analytical bias.[6][7]
-
Co-elution with the Analyte: For optimal correction of matrix effects, the deuterated standard should co-elute with the target analyte.[7]
-
Stability of Deuterium (B1214612) Labels: The deuterium atoms should be on stable positions in the molecule to prevent H/D (hydrogen-deuterium) exchange with the solvent or sample matrix.[6][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | 1. Lack of co-elution between the analyte and this compound.2. Isotopic or chemical impurities in the internal standard.3. Isotopic (H/D) exchange. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. If they are not co-eluting, adjust the chromatographic method (e.g., gradient, mobile phase composition).2. Check Purity: Request a certificate of analysis from the supplier for isotopic and chemical purity. Analyze the internal standard alone to check for the presence of the non-deuterated analyte.3. Assess Isotopic Stability: Incubate the internal standard in the sample matrix under your experimental conditions and monitor for any changes in its mass spectrum that would indicate H/D exchange. |
| Poor Peak Shape or Low Signal Intensity for the Internal Standard | 1. Degradation of the internal standard.2. Suboptimal ionization source parameters.3. Incorrect concentration of the working solution. | 1. Check Storage Conditions: Ensure the internal standard is stored as recommended. Prepare a fresh stock solution.2. Optimize MS Parameters: Tune the mass spectrometer and optimize the ionization source parameters for this compound.3. Verify Concentration: Double-check the calculations and dilutions for your working solution. |
| Non-linear Calibration Curve at Higher Concentrations | 1. Ion source saturation.2. "Cross-talk" between the analyte and internal standard signals. | 1. Optimize Internal Standard Concentration: A general guideline is to use a concentration that provides a signal intensity around 50% of the highest calibration standard.2. Check for Cross-Talk: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. |
| Analyte Detected in Blank Samples | 1. Contamination of the blank matrix.2. Presence of the non-deuterated analyte as an impurity in the this compound stock. | 1. Source a Different Blank Matrix: Ensure the blank matrix is free of the target analyte.2. Analyze the Internal Standard Solution: Inject a solution of the internal standard to quantify the level of any non-deuterated impurity. |
Experimental Protocols
Below is a generalized experimental protocol for the use of this compound in a typical LC-MS/MS workflow for mycotoxin analysis in a cereal matrix.
1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and this compound and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.
2. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the internal standard spiking solution of this compound.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and for this compound.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for sample analysis using a deuterated internal standard.
Caption: Mitigation of matrix effects using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Lactones and Deuterated Analogs
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the chromatographic separation of lactones and their deuterated analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance the accuracy and efficiency of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated lactone internal standards elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC?
A1: This phenomenon is known as the "inverse isotope effect" in chromatography.[1][2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can result in a smaller van der Waals radius and reduced polarizability.[2] These differences can weaken the intermolecular interactions between the deuterated analyte and the nonpolar stationary phase in reversed-phase chromatography, leading to a shorter retention time.[2]
Q2: I am observing poor peak shape (tailing or fronting) for my lactone analytes. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in HPLC.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanols.[3] Other causes can include column overload, low mobile phase pH for acidic compounds, or extra-column dead volume.[3][4]
-
Solutions: Try using a column with end-capping to block residual silanols, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, reducing the sample concentration, or checking for and minimizing dead volume in your system.[3]
-
-
Peak Fronting: This is less common but can be caused by column overload, low column temperature, or a sample solvent that is stronger than the mobile phase.[4]
Q3: What are the best column choices for chiral separation of lactone enantiomers?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the chiral resolution of a wide range of compounds, including lactones.[6][7][8] Brands like Chiralpak® and Chiralcel® offer a variety of columns with different polysaccharide derivatives that provide diverse selectivities.[9] The choice of a specific column is often empirical, and screening several different polysaccharide-based CSPs is a recommended strategy for method development.[10][11]
Q4: How can I improve the resolution between my lactone of interest and a co-eluting impurity?
A4: Co-elution occurs when two or more compounds elute from the column at the same time.[12] To improve resolution, you can manipulate the selectivity, efficiency, or retention factor of your method.
-
Change Selectivity: This is often the most effective approach. You can try altering the mobile phase composition (e.g., changing the organic solvent or pH), or switching to a column with a different stationary phase chemistry.[13]
-
Increase Efficiency: Use a column with a smaller particle size or a longer length to generate narrower peaks.[13]
-
Increase Retention Factor: Weaken the mobile phase to increase the retention time of the analytes, which can sometimes provide enough separation.[13]
Q5: My baseline is noisy and unstable. What should I check?
A5: A noisy or drifting baseline can be caused by several factors:
-
Mobile Phase: Impurities in the mobile phase, inadequate degassing (leading to air bubbles in the pump), or inconsistent mixing of gradient solvents.[7]
-
Pump: Fluctuations in pump pressure due to worn seals or check valves.[7][14]
-
Detector: A failing lamp in a UV detector or contamination in the detector cell.[7]
-
Column: Column degradation or contamination.[7]
-
Troubleshooting: Start by flushing the system with a strong solvent, preparing fresh, high-purity mobile phase and degassing it thoroughly. If the problem persists, systematically check pump components and the detector lamp.[7]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Lactone and Deuterated Analog | Insufficient selectivity due to the subtle differences between the isotopologues. | Optimize mobile phase composition (e.g., adjust organic solvent ratio, try different organic modifiers like methanol (B129727) vs. acetonitrile). Consider a shallower gradient. Use a high-efficiency column with smaller particles.[15] |
| Peak Splitting | Issue with the injection port (e.g., bad rotor seal), air bubbles in the system, or a blockage. A partially clogged column inlet frit can also be a cause.[16] | Check the injection system for leaks or worn parts. Ensure thorough degassing of the mobile phase. Backflush the column to try and remove any blockage.[16] |
| Irreproducible Retention Times | Inadequate column equilibration between runs, fluctuations in column temperature, or inconsistent mobile phase preparation.[14] | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. Use a column oven to maintain a constant temperature. Prepare mobile phases carefully and consistently, ideally by weight.[14][17] |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. Carryover from a previous injection.[3] | Run a blank gradient to identify the source of the ghost peaks. Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase.[3] |
| High Backpressure | Blockage in the system, most commonly at the column inlet frit. Precipitation of the sample or buffer in the mobile phase.[7] | Reverse flush the column (if permitted by the manufacturer). Filter all samples and mobile phases. Ensure buffer components are soluble in the mobile phase composition throughout the gradient.[7][9] |
Experimental Protocols
Protocol 1: Achiral Separation of a Lactone and its Deuterated Internal Standard by Reversed-Phase HPLC-MS/MS
This protocol is a general guideline for the quantitative analysis of a lactone using its deuterated analog as an internal standard.
-
Chromatographic System:
-
HPLC System: A system capable of binary gradient elution with a column oven and autosampler.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A typical starting point is a linear gradient from 10% to 95% B over 5-10 minutes. The gradient should be optimized to ensure baseline separation from any matrix interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive or negative, depending on the analyte's structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) and collision energies for both the lactone and its deuterated internal standard by infusing standard solutions.
-
-
Sample Preparation:
-
Spike a known amount of the deuterated internal standard into all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
A common sample preparation technique is protein precipitation (for plasma or serum samples) with a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation and analysis of the supernatant.[14] Solid-phase extraction (SPE) may be necessary for more complex matrices or to achieve lower detection limits.[8]
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Protocol 2: Chiral Separation of Lactone Enantiomers by HPLC
This protocol provides a starting point for developing a chiral separation method for lactone enantiomers.
-
Chromatographic System:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
-
Column Screening:
-
Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ).[9]
-
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).
-
If separation is not achieved, try other alcohol modifiers like ethanol (B145695) or methanol.
-
For acidic or basic lactones, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.[18]
-
-
Method Optimization:
-
Once a promising column and mobile phase system are identified, optimize the separation by adjusting the ratio of the organic modifier. A lower percentage of the alcohol will generally increase retention and may improve resolution.
-
Adjusting the flow rate and column temperature can also be used to fine-tune the separation.
-
Quantitative Data
The following tables summarize representative data for the chromatographic separation of lactones and their deuterated analogs. Note that absolute retention times will vary between systems, but the relative elution order and separation factors are indicative of method performance.
Table 1: Achiral Separation of γ-Butyrolactone (GBL) and its Deuterated Analog (GBL-d6)
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| GBL-d6 | 4.25 | 1.1 | 15,000 |
| GBL | 4.35 | 1.1 | 15,500 |
| Chromatographic conditions based on principles described in[19][20]. The earlier elution of the deuterated analog is consistent with the inverse isotope effect.[2] |
Table 2: Chiral Separation of α- and β-Cyclocostunolide Enantiomers
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| α-Cyclocostunolide | 1 | 12.5 | 2.1 |
| 2 | 13.8 | ||
| β-Cyclocostunolide | 1 | 15.2 | 1.8 |
| 2 | 16.5 | ||
| Representative data based on separations achieved on polysaccharide-based chiral stationary phases as described in[21]. |
Visualizations
Experimental and Logical Workflows
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analyte & Internal Standard Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to analyte-internal standard recovery differences in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard (IS)?
An internal standard is a compound with a known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing.[1][2][3] Its primary purpose is to compensate for variations that can occur during sample preparation, extraction, and analysis.[1][2] By comparing the analyte's signal to the internal standard's signal, it is possible to correct for analyte loss, injection volume inconsistencies, and fluctuations in instrument response, thereby improving the accuracy and precision of the quantification.[2][4]
Q2: What are the characteristics of a good internal standard?
An ideal internal standard should:
-
Be chemically and physically similar to the analyte to ensure it behaves similarly during extraction and analysis.[1][5] A stable isotope-labeled (SIL) version of the analyte is often the best choice, especially for mass spectrometry-based methods.[2][6]
-
Be absent in the original sample matrix.[5]
-
Not interfere with the analyte or other components in the sample.[5]
-
Elute close to the analyte without co-eluting.[5]
-
Be stable throughout the entire analytical process.[5]
-
Be added at a concentration that provides a good signal-to-noise ratio and is within the linear range of the detector.[1]
Q3: What are the common causes of different recovery rates between the analyte and the internal standard?
Discrepancies in recovery can arise from several factors:
-
Matrix Effects: This is a major cause, where components in the sample matrix interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[6][7][8]
-
Differences in Physicochemical Properties: If the internal standard is not structurally similar enough to the analyte, their behaviors during extraction, such as partitioning in liquid-liquid extraction (LLE) or retention in solid-phase extraction (SPE), can differ significantly.[9]
-
Sample Preparation Issues: Inconsistent sample pH, incomplete protein precipitation, or issues with SPE (e.g., improper conditioning, loading, washing, or elution) can differentially affect the analyte and internal standard.[7]
-
Analyte or Internal Standard Instability: One of the compounds may be less stable than the other under the experimental conditions (e.g., sensitive to pH, light, or temperature).[10]
Q4: How is recovery calculated?
Recovery is typically determined by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a sample where no loss is expected. A common method involves pre-extraction and post-extraction spikes:[7][11][12]
-
Pre-extraction Spike: A blank matrix is spiked with the analyte and internal standard before the entire sample preparation process.
-
Post-extraction Spike: A blank matrix is processed through the entire sample preparation procedure, and the analyte and internal standard are added to the final extract. This represents 100% recovery.[11]
The percent recovery is then calculated as:
% Recovery = (Response of Pre-extraction Spike / Response of Post-extraction Spike) * 100
Troubleshooting Guides
Issue 1: Low recovery for both the analyte and the internal standard.
This often indicates a problem with the overall extraction procedure.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize the extraction method. For LLE, ensure the solvent choice and pH are appropriate. For SPE, check the sorbent type, conditioning, loading, washing, and elution steps.[13] |
| Analyte/IS Instability | Investigate the stability of both compounds under the extraction and storage conditions. Consider adding antioxidants or using light-protected vials if degradation is suspected.[10] |
| Instrumental Issues | Ensure the analytical instrument is performing correctly. Check for issues with the injector, column, or detector. |
Issue 2: Low analyte recovery but acceptable internal standard recovery.
This suggests a specific issue affecting the analyte more than the internal standard.
| Possible Cause | Troubleshooting Step |
| Poor IS Selection | The internal standard may not be a good chemical match for the analyte, causing it to behave differently during extraction.[9] Consider using a stable isotope-labeled internal standard. |
| Analyte-Specific Binding | The analyte may be binding irreversibly to the sample matrix, container walls, or SPE sorbent. |
| Analyte Degradation | The analyte may be less stable than the internal standard under the experimental conditions.[10] |
Issue 3: Inconsistent or highly variable recovery across a batch of samples.
This points to a lack of method robustness or sample-to-sample variations.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Different samples may have varying levels of interfering substances. Evaluate matrix effects by performing post-extraction spike experiments on multiple individual blank matrix lots.[7] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, such as pipetting, vortexing, and evaporation. |
| Instrument Drift | Monitor the instrument's performance throughout the analytical run. A gradual drift in signal can indicate a problem.[7] |
Quantitative Data Summary
The following table presents hypothetical data from a recovery experiment to illustrate how analyte and internal standard recoveries are evaluated.
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte % Recovery | IS % Recovery |
| Pre-extraction Spike 1 | 85,123 | 110,543 | 85.1% | 88.4% |
| Pre-extraction Spike 2 | 86,543 | 112,321 | 86.5% | 90.0% |
| Pre-extraction Spike 3 | 84,321 | 109,876 | 84.3% | 87.9% |
| Average Pre-spike | 85,329 | 110,913 | 85.3% | 88.8% |
| Post-extraction Spike 1 | 100,123 | 125,012 | 100.1% | 100.0% |
| Post-extraction Spike 2 | 99,876 | 124,876 | 99.9% | 99.9% |
| Post-extraction Spike 3 | 100,000 | 125,000 | 100.0% | 100.0% |
| Average Post-spike | 100,000 | 124,963 | 100.0% | 100.0% |
Experimental Protocols
Protocol 1: Determination of Analyte and Internal Standard Recovery
Objective: To quantitatively determine the extraction recovery of the analyte and internal standard from a biological matrix.
Methodology:
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction Spike): Spike a known amount of analyte and internal standard into a blank biological matrix.
-
Set B (Post-extraction Spike): Use a blank biological matrix. The analyte and internal standard will be added after the extraction process.
-
Set C (Neat Solution): Prepare a solution of the analyte and internal standard in the final reconstitution solvent at the same concentration as the spiked samples.
-
-
Extraction: Process Set A and Set B samples through the complete sample preparation and extraction procedure.
-
Post-extraction Spiking: After the final extraction step and just before analysis, spike the extracts from Set B with the same amount of analyte and internal standard as in Set A.
-
Analysis: Analyze all three sets of samples using the validated analytical method.
-
Calculation:
-
Analyte % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Internal Standard % Recovery = (Mean Peak Area of IS in Set A / Mean Peak Area of IS in Set B) * 100
-
Matrix Effect = ((Mean Peak Area of Set B / Mean Peak Area of Set C) - 1) * 100
-
Visualizations
Caption: Principle of internal standard correction.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
issues with isotopic purity of 6-Heptyltetrahydro-2H-pyran-2-one-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Heptyltetrahydro-2H-pyran-2-one-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the isotopic purity of this compound?
A1: The primary concerns are the presence of unlabeled (d0) 6-Heptyltetrahydro-2H-pyran-2-one and the stability of the deuterium (B1214612) labels. High isotopic enrichment (ideally ≥98%) is crucial for accurate quantification.[1] The presence of the unlabeled analyte can lead to an overestimation of the compound's concentration in your samples.[2]
Q2: Can the deuterium labels on this compound exchange with hydrogen from the solvent or matrix?
A2: Isotopic exchange, or back-exchange, is a potential issue with deuterated compounds.[3] For this compound, the stability of the deuterium labels depends on their specific location on the molecule. Labels on carbons adjacent to the carbonyl group may be more susceptible to exchange under acidic or basic conditions.[3][4] It is crucial to assess label stability under your specific experimental conditions.
Q3: I am observing a different chromatographic retention time for this compound compared to its non-deuterated analog. Is this normal?
A3: Yes, a slight shift in retention time, known as the "isotope effect," is a common phenomenon in liquid chromatography.[3][5] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][3][5] While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects.[5]
Q4: How can matrix effects impact the quantification of this compound?
A4: Matrix effects occur when components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[5] This can lead to ion suppression or enhancement, affecting the accuracy and precision of your results.[1] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not experience the same degree of ionization interference.[1][5]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantification with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Isotopic Purity Issues
References
Technical Support Center: Optimizing Lactone Analysis by GC-MS
Welcome to our dedicated technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of lactones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the peak shape in their analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, specifically peak tailing, for lactones in GC-MS analysis?
A1: Poor peak shape, particularly peak tailing, in lactone analysis is often attributed to the polar nature of these compounds. The primary causes include:
-
Active Sites: Lactones can interact with active sites within the GC system. These sites are typically exposed silanol (B1196071) groups in the injector liner, on the column stationary phase, or in areas of contamination. This secondary interaction leads to delayed elution of a portion of the analyte, resulting in a tailing peak.[1][2][3][4]
-
Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet, or leaks can create dead volumes and disrupt the sample flow path, causing peak distortion.[1][2][3]
-
Inappropriate Method Parameters: A low inlet temperature can lead to incomplete or slow vaporization of lactones, resulting in peak broadening and tailing.[2][5] Additionally, a mismatch between the solvent polarity and the stationary phase can cause poor sample focusing at the head of the column.[1][3]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components can create active sites.[1][2] Furthermore, oxygen or moisture in the carrier gas can damage the stationary phase, exposing active silanol groups.[2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[2][6]
Q2: How can I improve the peak shape of my lactone analysis?
A2: Improving peak shape requires a systematic approach to identify and eliminate the root cause of the problem. Key strategies include:
-
Use of Inert Components: Employing highly inert GC columns and inlet liners is crucial for minimizing interactions with active compounds like lactones.[1][7]
-
Proper System Maintenance: Regularly replace the inlet liner, septum, and seals.[1] Proper column installation, including a clean, square cut, is essential.[2][3]
-
Method Optimization: Ensure the inlet temperature is sufficient to vaporize the lactones efficiently without causing thermal degradation.[5][8] Adjust the oven temperature program and carrier gas flow rate to achieve optimal separation and peak shape.
-
Derivatization: For particularly challenging lactones, derivatization can be employed. This chemical process modifies the lactone to make it more volatile and less polar, thereby improving its chromatographic behavior.[9][10][11] Silylation is a common derivatization technique for compounds with active hydrogens.[9][12]
Q3: What type of GC column is recommended for lactone analysis?
A3: The choice of GC column depends on the specific lactones being analyzed and the sample matrix. However, some general recommendations can be made:
-
Polarity: Since lactones are polar compounds, a polar stationary phase is often a good starting point. Columns with a polyethylene (B3416737) glycol (wax) stationary phase, such as a DB-WAXETR, are commonly used.[13]
-
Inertness: An inert column is critical to prevent peak tailing. Look for columns specifically designed for mass spectrometry (MS-grade) as they typically have low bleed and high inertness.[7][14]
-
Dimensions: A standard column dimension for many applications is 30-60 meters in length, 0.25 mm in internal diameter, and a film thickness of 0.25-0.50 µm.[13][15]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during lactone analysis by GC-MS.
Guide 1: Troubleshooting Peak Tailing
Symptom: Your lactone peaks exhibit significant tailing, making integration and quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC-MS.
Detailed Steps:
-
Evaluate the Chromatogram: Determine if all peaks are tailing or only the lactone peaks.[4] If all peaks are tailing, it suggests a physical problem like a poor column cut or a leak.[3][4] If only the lactone peaks are tailing, a chemical interaction with active sites is more likely.[4]
-
Address Physical Issues:
-
Address Chemical Issues:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated one.[1][2] Using a liner with glass wool can help trap non-volatile matrix components. Also, replace the septum and inlet seals.
-
Column Maintenance: Trim 5-10 cm from the front of the column to remove any contamination.[1]
-
Column Replacement: If the above steps do not resolve the issue, the column itself may be irreversibly damaged or not sufficiently inert. Replace it with a new, high-quality, inert column.[1]
-
-
Method Optimization and Advanced Techniques:
-
Increase Inlet Temperature: Gradually increase the inlet temperature to ensure complete vaporization, but avoid temperatures that could cause thermal degradation of the lactones.[5]
-
Derivatization: If peak tailing persists with highly polar lactones, consider derivatization to reduce their polarity.[9]
-
Experimental Protocols
Protocol 1: GC Column Installation
A proper column installation is fundamental to achieving good peak shape.
-
Column Cutting:
-
Wear clean, powder-free gloves.
-
Using a ceramic scoring wafer or a diamond-tipped cutter, gently score the fused silica (B1680970) tubing.
-
Hold the column on either side of the score and gently pull and bend to create a clean, square break.
-
Inspect the cut under a magnifying glass to ensure it is a flat, 90-degree cut with no jagged edges.[3]
-
-
Column Installation in the Inlet:
-
Slide the appropriate nut and ferrule onto the column.
-
Insert the column into the inlet to the manufacturer's recommended depth for your specific instrument and inlet type.
-
Tighten the nut according to the manufacturer's instructions. Do not overtighten, as this can damage the column and ferrule.
-
-
Column Conditioning:
-
Install the column in the inlet but leave the detector end disconnected and open in the oven.[2]
-
Set the carrier gas flow rate to the typical operating condition.
-
Program the oven to heat to a temperature slightly above the final temperature of your analytical method, but below the column's maximum operating temperature.
-
Hold at this temperature for 1-2 hours to remove any contaminants and stabilize the stationary phase.
-
Cool the oven, connect the column to the detector, and perform a leak check.
-
Protocol 2: Silylation Derivatization of Lactones (General Procedure)
This is a general guideline. The specific reagent, reaction time, and temperature may need to be optimized for your specific lactones.
-
Sample Preparation:
-
Ensure your sample extract is completely dry, as moisture can deactivate the silylating reagent.[16] This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dry sample residue, add an appropriate volume of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12][16] A solvent like pyridine (B92270) or acetonitrile (B52724) may also be used.
-
Vortex the mixture to ensure complete dissolution.
-
Heat the reaction vial at a specified temperature (e.g., 60-75°C) for a set time (e.g., 30-60 minutes).[16]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS.
-
Data Presentation
Table 1: Example GC-MS Parameters for Lactone Analysis
The following table provides examples of GC-MS parameters that have been used for the analysis of various lactones. These should be considered as starting points for method development.
| Parameter | Example 1: Lactones in Wine[13] | Example 2: Glucuronolactone[12] | Example 3: Lactones in Cigarette Filters[15] |
| GC Column | DB-WAXETR (60 m x 0.25 mm, 0.5 µm) | DB-624 (60 m x 0.25 mm, 1.4 µm) | DB-35MS (60 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless | Splitless | Pulse Splitless |
| Inlet Temperature | 250°C | 260°C | 260°C |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 2 mL/min | Constant pressure (25.6 psi) | 0.6-1.2 mL/min |
| Oven Program | 100°C (5 min), then 8°C/min to 240°C, hold for 7.5 min | 150°C, then 10°C/min to 260°C, hold for >25 min | 60°C (1 min), then 8°C/min to 240°C, then 10°C/min to 260°C, hold 8 min |
| MS Transfer Line | 240°C | Not specified | Not specified |
| Ion Source Temp. | 200°C | 230°C | Not specified |
| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) | Electron Impact (EI) |
| Mass Range | m/z 25-350 | Selective Ion Monitoring (SIM) | Not specified |
Visualizations
Diagram 1: Causes of Peak Tailing
Caption: Key contributors to peak tailing in GC analysis.
This technical support center provides a comprehensive resource for improving peak shape in lactone analysis by GC-MS. By systematically addressing potential issues and optimizing analytical methods, researchers can achieve more accurate and reliable results.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. GC-MS Inlet Temperature: Optimize for Thermally Labile Compounds [eureka.patsnap.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. hpst.cz [hpst.cz]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 12. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 15. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Addressing Analyte and SIL Internal Standard Cross-Contribution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the cross-contribution between an analyte and its corresponding stable isotope-labeled (SIL) internal standard in mass spectrometry-based bioanalysis.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: Inaccurate Quantification at Low Analyte Concentrations
Question: My calibration curve is non-linear, and I'm observing significant inaccuracies, particularly at the lower limit of quantitation (LLOQ). What could be the cause and how can I fix it?
Answer: This issue is often caused by the SIL internal standard contributing to the analyte's signal. This contribution has a more pronounced effect at the LLOQ where the analyte signal is weakest.
Potential Causes and Troubleshooting Steps:
-
Cause 1: Presence of Unlabeled Analyte in the SIL IS.
-
Troubleshooting: The purity of the SIL internal standard is critical, as any unlabeled impurity can artificially inflate the analyte's concentration. Verify the isotopic purity of the SIL-IS.[1]
-
Action: Prepare a sample containing only the SIL-IS in a blank matrix and analyze it. Monitor the mass transition of the analyte. The signal should be negligible.[2] According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the LLOQ.[3]
-
-
-
Cause 2: Contribution from the SIL-IS to the Analyte Signal.
Issue 2: Non-Linearity at the Upper End of the Calibration Curve
Question: My calibration curve is showing a non-linear, quadratic fit, especially at the upper limit of quantitation (ULOQ). Why is this happening?
Answer: Non-linearity at high analyte concentrations is often due to the analyte's signal contributing to the SIL internal standard's signal. This is particularly common for compounds containing elements with naturally abundant isotopes like sulfur, chlorine, or bromine.[6][7]
Potential Causes and Troubleshooting Steps:
-
Cause: Isotopic Contribution from the Analyte.
-
Troubleshooting: A naturally occurring isotope of the analyte (e.g., M+2, M+3) might be contributing to the signal of the SIL internal standard.[2] This cross-signal contribution can lead to a decrease in the apparent analyte/SIL-IS ratio, resulting in a non-linear calibration curve.[6]
-
Action 1: Increase SIL-IS Concentration. Increasing the concentration of the SIL-IS can reduce the relative contribution from the analyte, thereby minimizing the bias.[6][7] For instance, in one study, increasing the SIL-IS concentration from 0.7 mg/L to 14 mg/L reduced the bias from 36.9% to 5.8%.[7]
-
Action 2: Monitor a Less Abundant SIL-IS Isotope. A novel approach is to monitor a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[6][7] This can help to achieve a linear calibration curve.[6]
-
Action 3: Assess Analyte Contribution. Analyze a blank matrix sample spiked only with the analyte at the ULOQ and monitor the mass transition of the internal standard.[2] The ICH M10 guideline suggests that the analyte's contribution to the IS response should be ≤ 5% of the IS response.[3]
-
-
Experimental Protocol: Assessing Cross-Contribution
This protocol outlines the steps to determine the extent of cross-contribution between the analyte and the SIL internal standard.
Objective: To quantify the bidirectional signal contribution between the analyte and the SIL-IS.
Methodology:
-
Prepare Solutions:
-
Analyte-only solution: Spike the analyte at its ULOQ into a blank biological matrix.
-
SIL-IS-only solution: Spike the SIL-IS at its working concentration into a blank biological matrix.
-
Blank solution: Processed blank matrix without analyte or IS.
-
-
Sample Analysis:
-
Inject and analyze the "Analyte-only solution" using the LC-MS/MS method. Monitor the MRM transitions for both the analyte and the SIL-IS.
-
Inject and analyze the "SIL-IS-only solution." Also, monitor the MRM transitions for both the analyte and the SIL-IS.[2]
-
Inject and analyze the "Blank solution" to ensure no interference from the matrix.
-
-
Data Analysis:
-
Analyte contribution to IS: In the chromatogram from the "Analyte-only solution," measure the peak area in the SIL-IS channel. This should be ≤ 5% of the SIL-IS peak area in a typical study sample.[3]
-
IS contribution to Analyte: In the chromatogram from the "SIL-IS-only solution," measure the peak area in the analyte channel. This should be ≤ 20% of the analyte peak area at the LLOQ.[3]
-
| Contribution Direction | Source Sample | Monitored Transition | Acceptance Criteria (ICH M10) |
| Analyte → SIL-IS | Analyte at ULOQ | SIL-IS | ≤ 5% of IS response |
| SIL-IS → Analyte | SIL-IS at working concentration | Analyte | ≤ 20% of LLOQ response |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting cross-contribution issues.
Caption: A workflow for diagnosing and resolving cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution?
Isotopic cross-contribution, or cross-talk, occurs when the signal from an analyte and its SIL internal standard interfere with each other.[4] This can happen in two ways: the analyte's isotopic signal overlaps with the SIL-IS signal, or impurities in the SIL-IS contribute to the analyte's signal.[4]
Q2: What are the primary causes of cross-contribution?
The main causes are:
-
Isotopic Impurity of the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte.[2][5]
-
Natural Isotopic Abundance: The analyte may have naturally occurring heavy isotopes that produce a signal at the m/z of the SIL-IS.[2] This is more common with molecules containing elements like chlorine, bromine, or sulfur.[7]
-
In-source Transformation or Degradation: The analyte or SIL-IS could potentially transform or degrade into one another within the mass spectrometer's ion source or during sample preparation.[5]
Q3: How can cross-contribution be minimized during method development?
To minimize cross-contribution:
-
Select a High-Purity SIL-IS: Ensure the SIL-IS has high isotopic purity and is free from the unlabeled analyte.[1]
-
Sufficient Mass Difference: Ideally, the SIL-IS should have a mass difference of at least 4-5 Da from the analyte to minimize mass spectrometric cross-talk.[3]
-
Use ¹³C or ¹⁵N Labels: Carbon-13 or Nitrogen-15 labeled standards are often preferred over deuterium (B1214612) (²H) labels, as deuterium can sometimes cause a slight shift in retention time, leading to differential matrix effects.[3][8]
-
Chromatographic Separation: If the cross-contribution is from an impurity and not isotopic overlap, chromatographic separation can resolve the issue.[5] However, the analyte and its SIL-IS are generally expected to co-elute.[5]
Q4: What is the "deuterium isotope effect" and how can it affect my analysis?
The deuterium isotope effect can occur when deuterium is used for isotopic labeling. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[9] This can lead to a small difference in retention time between the analyte and the SIL-IS.[8] If they do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the matrix, which can compromise the accuracy of the quantification.[8]
Q5: Are there mathematical methods to correct for cross-contribution?
Yes, mathematical correction methods are available. These typically involve matrix-based calculations or regression analysis to deconvolute the overlapping isotopic signals.[10] However, these approaches require careful validation and may be more complex to implement in a routine bioanalytical workflow compared to experimental optimization.
Logical Relationship of Cross-Contribution Causes and Effects
This diagram illustrates the relationship between the causes of cross-contribution and their impact on bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Ionization Efficiency for Deuterated Compounds
Welcome to the technical support center for optimizing mass spectrometry workflows involving deuterated compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using deuterated compounds as internal standards in mass spectrometry?
A1: Deuterated compounds are considered the gold standard for internal standards (IS) in quantitative mass spectrometry, particularly in LC-MS/MS.[1] The core principle is that a deuterated analog is chemically almost identical to the non-deuterated analyte, causing it to exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[1] Because of the mass difference, it is easily distinguished by the mass spectrometer. This allows for the correction of variations in the analytical workflow, such as sample preparation losses and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: What is the "deuterium isotope effect" and how can it impact my results?
A2: The deuterium (B1214612) isotope effect refers to the changes in reaction rates or physicochemical properties that occur when a hydrogen atom is replaced by a deuterium atom.[3] In mass spectrometry, this can manifest in two significant ways:
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This shift can lead to differential matrix effects if the analyte and the internal standard are exposed to different levels of ion suppression or enhancement.[2][6][7]
-
Fragmentation Patterns: The increased mass and stronger carbon-deuterium bond can alter the fragmentation pathways in the mass spectrometer's collision cell, potentially changing the relative intensity of fragment ions compared to the non-deuterated analyte.[8]
Q3: Does the position of the deuterium label on the molecule matter?
A3: Yes, the position is critical for the stability of the internal standard. Deuterium atoms on labile, or exchangeable, sites such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups can readily exchange with hydrogen atoms from the solvent or matrix.[5][9] This process, known as H/D back-exchange, can decrease the signal of the deuterated standard and artificially inflate the signal of the non-deuterated analyte, compromising results.[5] It is crucial to use standards where deuterium atoms are placed on stable, non-labile positions, such as carbon atoms.[5]
Q4: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for deuterated compounds?
A4: The optimal ionization technique depends on the polarity and thermal stability of the analyte.
-
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile, and higher molecular weight compounds.[10][11][12] It is generally more susceptible to matrix effects and ion suppression.[7]
-
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[13][14][15] It is often less prone to ion suppression compared to ESI.[16]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and inaccurate, even though I am using a deuterated internal standard. What are the likely causes?
Answer: This issue commonly arises from three main sources: poor co-elution of the analyte and internal standard, differential matrix effects, or the presence of impurities in the standard.[4]
Troubleshooting Steps:
-
Verify Co-elution:
-
Problem: A chromatographic shift due to the deuterium isotope effect can cause the analyte and internal standard to elute at slightly different times.[2][4][5] This separation can expose them to varying levels of ion suppression, leading to inaccurate quantification.[7]
-
Solution: Overlay the chromatograms for the analyte and the deuterated internal standard to check for perfect co-elution. If a separation is observed, consider adjusting the mobile phase composition, gradient, or column temperature to improve peak alignment.[9] In some cases, using a column with lower resolution may be necessary to ensure they elute as a single peak.[4]
-
-
Evaluate for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated standard can experience different degrees of ion suppression or enhancement from matrix components.[4][9] This "differential matrix effect" compromises analytical accuracy.[4]
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect (see Protocol 3). If differential effects are confirmed, improving the sample cleanup procedure to remove interfering matrix components is the most effective solution.[17]
-
-
Confirm the Purity of the Deuterated Standard:
-
Problem: The deuterated internal standard may contain the non-deuterated analyte as an impurity.[9] This will create a false signal for the analyte, leading to an overestimation, especially at low concentrations.
-
Solution: Always request a certificate of analysis from your supplier that specifies both the isotopic and chemical purity.[4] You can also assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the deuterated standard (see Protocol 2).
-
Issue 2: Low or Highly Variable Signal for the Deuterated Internal Standard
Question: The signal intensity of my deuterated internal standard is inconsistent between samples or unexpectedly low. Why is this happening?
Answer: Variability in the internal standard's signal often points to issues with the stability of the deuterium label (back-exchange), suboptimal ionization conditions, or in-source instability.
Troubleshooting Steps:
-
Check for H/D Back-Exchange:
-
Problem: Deuterium atoms at labile positions can exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions.[9] This reduces the concentration of the correctly labeled standard.
-
Solution: Perform an incubation study to test for back-exchange (see Protocol 1). If exchange is detected, ensure the pH of your samples and mobile phases is as close to neutral as possible. If the problem persists, a custom-synthesized standard with deuterium on non-labile positions may be required.[18]
-
-
Optimize Ion Source Parameters:
-
Problem: Ionization efficiency is highly dependent on the ion source settings.[19][20] Suboptimal parameters can lead to a weak or unstable signal for the internal standard.
-
Solution: Systematically optimize key ESI or APCI parameters by infusing a solution of the deuterated standard directly into the mass spectrometer. Adjust parameters such as spray voltage, gas temperatures, gas flows, and cone/fragmentor voltage to maximize signal intensity and stability (see Table 2 for starting points).
-
-
Investigate In-Source Instability or Fragmentation:
-
Problem: The deuterated standard may exhibit different fragmentation patterns or stability in the ion source compared to the analyte, especially if the cone/orifice voltage is too high.[9]
-
Solution: During parameter optimization, carefully monitor the precursor ion signal as you ramp the cone voltage. Select a voltage that maximizes the precursor ion signal while minimizing unwanted fragmentation.
-
Data Presentation
Table 1: Comparison of Common Ionization Techniques for Deuterated Compounds
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Principle | Ions are formed from an aerosol of charged droplets in a strong electric field.[12] | Gas-phase ion-molecule reactions are initiated by a corona discharge.[13][15][21] |
| Best Suited For | Polar, non-volatile, thermally labile compounds (e.g., peptides, metabolites).[10][12] | Less polar, thermally stable compounds with MW < 1500 Da (e.g., steroids, pesticides).[13][14] |
| Ion Suppression | More susceptible to ion suppression from matrix components.[7] | Generally less susceptible to ion suppression.[16] |
| Flow Rate | Optimal at lower flow rates (nL/min to low µL/min).[22] | Can accommodate higher flow rates (up to 2 mL/min).[15][21] |
| Ion Type | Often produces multiply charged ions [M+nH]ⁿ⁺.[11] | Typically produces singly charged ions [M+H]⁺ or [M-H]⁻.[15] |
Table 2: Typical Starting ESI Source Parameters for Optimization
| Parameter | Positive Ion Mode | Negative Ion Mode | Optimization Goal |
|---|---|---|---|
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions. |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Ensure efficient desolvation without causing thermal degradation of the analyte. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Optimize for desolvation; too high a flow can reduce sensitivity. |
| Nebulizer Pressure (psi) | 20 - 50 | 20 - 50 | Achieve a fine, stable aerosol. |
| Cone/Orifice Voltage (V) | 10 - 100 | 10 - 100 | Maximize precursor ion signal while minimizing in-source fragmentation. |
Note: Optimal values are instrument and compound-specific. These ranges provide a starting point for systematic optimization.
Table 3: Example Data for Matrix Effect (ME) Evaluation
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
|---|---|---|---|---|---|
| Set A | Analyte + IS in neat solution | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B | Analyte + IS in post-extraction matrix | 840,000 | 1,200,000 | 0.70 | Analyte: -30% |
| IS: -20% |
Calculation: ME (%) = ( (Peak Area in Matrix / Peak Area in Neat) - 1 ) * 100. In this example, the analyte experiences more significant ion suppression (-30%) than the internal standard (-20%), indicating a differential matrix effect that would lead to an overestimation of the analyte concentration.[9]
Experimental Protocols
Protocol 1: Evaluation of H/D Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.
Methodology:
-
Prepare Samples: Create two sets of samples.
-
Set A (Control): Spike the deuterated internal standard into the initial mobile phase or reconstitution solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]
-
-
Incubate: Incubate both sets of samples under the same conditions as your full analytical method (time, temperature, pH).[4]
-
Process: Process the samples using your established extraction procedure.[4]
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring in the matrix.[4]
Protocol 2: Assessment of Isotopic Purity and Contribution to Analyte Signal
Objective: To determine the isotopic purity of a deuterated internal standard and its contribution to the unlabeled analyte signal.
Methodology:
-
Prepare Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol).[4]
-
Acquire Data: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum.[4]
-
Identify Isotopologues: Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[4]
-
Calculate Purity: Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[4]
-
Assess Contribution: Analyze a blank matrix sample spiked only with the deuterated IS at the working concentration. Monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 5% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[9]
Protocol 3: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs due to co-eluting matrix components.
Methodology:
-
System Setup: Use a 'T' connector to introduce a constant flow of the analyte and deuterated internal standard solution into the LC eluent stream after the analytical column but before the mass spectrometer ion source.
-
Infusion: Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).[7]
-
Injection: Once a stable baseline signal is achieved for both the analyte and the IS, inject an extracted blank matrix sample onto the LC column.[7]
-
Monitor Signal: Monitor the signal for the analyte and IS throughout the chromatographic run. Any dips in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.[7] This information can be used to adjust the chromatography to move the analyte peak away from these zones.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Conceptual diagram of differential matrix effects.
Caption: Experimental workflow for comparing ionization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 15. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. smatrix.com [smatrix.com]
- 21. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 22. sciex.com [sciex.com]
Technical Support Center: Preventing Adsorption of Internal Standards to Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorption of internal standards to labware, a common issue that can compromise the accuracy and reproducibility of analytical results.[1]
Troubleshooting Guide
Issue: Low or Inconsistent Internal Standard Recovery
Low or variable recovery of an internal standard (IS) is a frequent problem that can often be attributed to its adsorption to the surfaces of laboratory equipment.[2] This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: What are the initial steps to troubleshoot poor internal standard recovery?
When encountering low or inconsistent internal standard recovery, a systematic investigation is crucial. Begin by assessing the nature of the variability. Plot the peak area of the internal standard for all samples in the analytical run to identify any patterns, such as sporadic flyers, systematic trends, gradual drift, or abrupt shifts in response.[3] Each pattern suggests different potential root causes, from human error to instrument instability or matrix effects.[3]
A logical troubleshooting workflow can help pinpoint the source of the problem.
Q2: How do I determine if adsorption to labware is the cause of poor recovery?
To specifically investigate labware adsorption, you can perform a simple experiment. Prepare a solution of your internal standard in a clean solvent at the same concentration as your samples. Analyze this standard solution. Then, take an equivalent aliquot of this solution, place it in the suspect labware (e.g., a polypropylene (B1209903) tube), and process it as you would a regular sample. A significant decrease in the internal standard's signal in the processed sample compared to the fresh solution points towards adsorption.
Q3: What properties of my internal standard make it prone to adsorption?
The chemical properties of your internal standard play a significant role in its tendency to adsorb. Basic compounds, for instance, are known to adsorb to the silanol (B1196071) groups present in glass containers through ionic interactions.[1] Conversely, hydrophobic compounds with a large octanol/water partition coefficient (logP) are prone to adsorbing to both glass and plastic surfaces via hydrophobic interactions.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of internal standard adsorption to labware?
Adsorption to labware surfaces is primarily driven by two types of interactions:
-
Ionic Adsorption: This occurs mainly with glass surfaces, which contain negatively charged silanol groups. Positively charged analytes, such as basic compounds, can bind to these sites.[1]
-
Hydrophobic Adsorption: This is a common issue with plastic labware (like polypropylene and polystyrene) and can also occur with glass.[1][4] Non-polar molecules will preferentially adsorb to the hydrophobic surface of the plastic to minimize their interaction with the aqueous solvent.
Q2: Which type of labware material is best for minimizing adsorption?
For hydrophobic compounds, polypropylene and silanized (deactivated) glass are generally recommended.[5] Polypropylene surfaces tend to be less adsorptive than polystyrene for many compounds.[5] Untreated glass, especially borosilicate and flint glass, can be problematic due to the presence of free silanol groups that can interact with analytes.[5]
Q3: How can I modify my solvent to prevent adsorption?
Solvent modification is a highly effective strategy.
-
Adding Organic Solvents: For hydrophobic analytes, adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to your aqueous sample can significantly reduce adsorption.[1][4] Acetonitrile has been shown to be more effective than methanol for inhibiting hydrophobic binding to polypropylene surfaces.[5]
-
Adjusting pH: The pH of the solution can alter the ionization state of both the internal standard and the labware surface.[5][6] For basic compounds adsorbing to glass, acidifying the solution can prevent the dissociation of silanol groups, thus reducing ionic interactions.[1] The optimal pH will depend on the pKa of your internal standard and the surface properties of the labware.[5]
-
Increasing Salt Concentration: Adding a salt, such as NaCl, can reduce ionic adsorption to glass by providing competing ions that block the silanol groups.[1] However, be cautious, as excessive salt can lead to the "salting out" of proteins.[7]
Q4: Are there any additives that can be used to prevent adsorption?
Yes, several additives can be included in your sample solutions:
-
Surfactants: Low concentrations (around 0.1%) of non-ionic surfactants like Tween or Triton X-100 can be very effective at preventing hydrophobic adsorption to plastic surfaces.[1][7]
-
Bovine Serum Albumin (BSA): Adding BSA (0.1% to 1%) to your solutions can coat the surfaces of both glass and plastic labware, effectively preventing the adsorption of your analyte of interest.[6][7] However, BSA is not suitable for all applications, particularly in proteomics or peptide analysis where it could interfere with the results.[8]
-
Polyethylene Glycol (PEG): Labware can be coated with PEG, which repels proteins by excluding the available volume on the surface.[7][8]
Q5: What is labware passivation and how is it done?
Passivation is a process that makes a material "passive," or less reactive with its environment.[9] In the context of analytical labware, this typically involves modifying the surface to reduce active sites for adsorption.
-
Silanization (Siliconization): This is a common method for passivating glassware.[10] It involves treating the glass with a silanizing agent, such as dimethyldichlorosilane, which reacts with the surface silanol groups and replaces them with a hydrophobic layer.[6][10] This process minimizes both ionic and polar interactions.[5]
-
Acid Passivation: This technique is more common for metal surfaces, such as those in HPLC systems, to improve corrosion resistance and reduce active sites for adsorption.[11][12] It typically involves treating the surface with a mild acid like citric or nitric acid.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data related to the effectiveness of different prevention strategies.
Table 1: Effect of Solvent Composition on Analyte Recovery
| Analyte Type | Labware | Solvent System | Recovery (%) | Reference |
| Hydrophobic Drug | Polypropylene | Water | Low (not specified) | [5] |
| Hydrophobic Drug | Polypropylene | Water + Methanol | Moderate Improvement | [5] |
| Hydrophobic Drug | Polypropylene | Water + Acetonitrile | High Improvement | [5] |
| Basic Compound | Glass | Aqueous Buffer | Low (not specified) | [1] |
| Basic Compound | Glass | Aqueous Buffer + Organic Solvent | Improved | [1] |
Table 2: Common Additives and Their Recommended Concentrations
| Additive | Recommended Concentration | Target Adsorption Mechanism | Labware Suitability | Reference |
| Non-ionic Surfactants (e.g., Tween, Triton) | ~0.05% - 0.1% | Hydrophobic | Plastic | [1][7] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | General Surface Coating | Glass & Plastic | [6][7] |
| Polyethylene Glycol (PEG) | Coating | General Surface Coating | Glass & Plastic | [7][8] |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a general procedure for deactivating glass surfaces to prevent the adsorption of polar and charged analytes.
Materials:
-
Glassware to be treated
-
Dimethyldichlorosilane (or another suitable silanizing agent)
-
Anhydrous Toluene (B28343) or Hexane
-
Methanol
-
Fume hood
-
Oven
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware. Ensure it is completely free of any moisture.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in anhydrous toluene or hexane.[6]
-
Coating: Rinse the inside surfaces of the glassware with the silanizing solution, ensuring the entire surface is coated. Let the glassware stand for 5-10 minutes.[6]
-
Rinsing: Decant the silanizing solution. Rinse the glassware twice with the solvent used for the silanizing solution (toluene or hexane).[6]
-
Methanol Rinse: Rinse the glassware twice with methanol to remove any excess unreacted silanizing agent.[6]
-
Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.[6]
Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)
This protocol provides a method for coating both plastic and glass labware with BSA to prevent non-specific binding.
Materials:
-
Polypropylene or glass labware
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.[6]
-
Coating: Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubation: Incubate at room temperature for at least 1-2 hours. For a more effective coating, you can incubate overnight at 4°C.[6]
-
Removal of Excess BSA: Aspirate the BSA solution from the labware.
-
Drying: Allow the labware to air dry or use it immediately. A small residual amount of the BSA solution will not interfere with most applications.[6]
References
- 1. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Silanization - Wikipedia [en.wikipedia.org]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to the Validation of Analytical Methods Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice and proper validation of an internal standard are critical for robust and defensible results. This guide provides an objective comparison of analytical methods employing deuterated internal standards against those using other alternatives, supported by experimental data and detailed methodologies.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2][3] This guide will delve into the key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating the superiority of deuterated internal standards in achieving accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where other components in the sample interfere with the analyte's ionization and measurement.[4][5] Structural analogs, another common type of internal standard, may not co-elute and can be affected differently by the matrix, leading to less accurate results.[6]
The following table summarizes a comparative study on the performance of a deuterated internal standard versus a structural analog for the quantification of the immunosuppressant drug Everolimus.
| Performance Parameter | Deuterated Internal Standard (Everolimus-d4) | Structural Analog Internal Standard (32-desmethoxyrapamycin) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to 3.8% | -8.7% to 9.5% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 5.1% | ≤ 10.2% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Factor (CV) | 4.2% | 12.8% | ≤ 15% |
Data compiled from published studies.[4]
As the data indicates, the deuterated internal standard demonstrated superior performance in terms of accuracy, precision, and compensation for matrix effects, with a lower coefficient of variation (CV) for the matrix factor.[4]
Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard involves the assessment of several key parameters.
Selectivity and Specificity
Objective: To ensure the analytical method can differentiate and quantify the analyte from other components in the sample.[4]
Methodology:
-
Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[4]
Linearity
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[4]
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add a constant concentration of the deuterated internal standard to each calibration standard.
-
Process and analyze the samples using the LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.0.[4]
Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).[4]
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy is expressed as the percent bias, and precision is expressed as the coefficient of variation (CV).
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[7]
Methodology:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.
-
Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by comparing the peak areas from Set A to Set B.
-
The CV of the internal standard-normalized MF should be ≤15%.[7]
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under different storage and processing conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle: Deuterated vs. Structural Analog Internal Standards for Lactone Analysis
An Objective Comparison for Researchers in Bioanalysis and Drug Development
In the precise world of quantitative bioanalysis, particularly for challenging molecules like lactones, the choice of an internal standard (IS) is a critical decision that directly impacts data quality. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. The two most common choices are deuterated internal standards—a type of stable isotope-labeled (SIL) standard—and structural analogs. While both are widely used, their performance can differ significantly.
This guide provides an objective, data-driven comparison of these two types of internal standards for lactone analysis, helping researchers make an informed decision to ensure the accuracy and reliability of their results.
The Contenders: Understanding the Difference
Deuterated Internal Standards: These are molecules identical to the analyte, where one or more hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[1] This substitution results in a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte, but its chemical and physical properties remain nearly identical.[1][2] This near-perfect chemical mimicry is the cornerstone of its superior performance in bioanalysis.[1]
Structural Analog Internal Standards: These are distinct molecules that are not isotopically labeled but are chosen for their structural similarity to the analyte.[1] While they can be a cost-effective alternative when a deuterated standard is unavailable, even minor differences in chemical structure can lead to significant variations in analytical behavior, potentially compromising data integrity.[3]
Quantitative Performance: The Data Speak Volumes
The superiority of deuterated internal standards is most evident when examining key bioanalytical validation parameters such as accuracy, precision (reproducibility), and the ability to compensate for matrix effects.
The following table summarizes comparative performance data from studies analyzing compounds with lactone or similar complex structures. It highlights the typical improvements seen when using a deuterated IS over a structural analog.
| Performance Metric | Analyte (Matrix) | Deuterated Internal Standard | Structural Analog Internal Standard | Key Observation |
| Inter-assay Precision (%CV) | Everolimus (B549166) (a macrolide lactone) (Whole Blood) | 4.3% - 7.2% (Everolimus-d4) | 4.3% - 7.2% (32-desmethoxyrapamycin) | In this specific case, both internal standards provided acceptable and comparable precision.[4] |
| Method Comparison (Slope) | Everolimus (Whole Blood) | 0.95 (Everolimus-d4) | 0.83 (32-desmethoxyrapamycin) | The deuterated IS yielded a slope closer to the ideal of 1.0, indicating more accurate quantification compared to an independent method.[4] |
| Precision (% StDev) | Kahalalide F (a depsipeptide) (Plasma) | 7.6% (Deuterated Kahalalide F) | 8.6% (Butyric acid analogue) | The variance was significantly lower with the deuterated IS, indicating a notable improvement in assay precision.[3] |
| Accuracy (Mean Bias) | Kahalalide F (Plasma) | 100.3% (Deuterated Kahalalide F) | 96.8% (Butyric acid analogue) | The deuterated IS provided a mean bias that was not significantly different from the true value, unlike the structural analog.[3][5] |
Visualizing the Workflow: The Role of an Internal Standard
The following diagram illustrates a typical bioanalytical workflow for lactone analysis, showing the critical point at which the internal standard is introduced to ensure it experiences the same conditions as the analyte.
Experimental Protocols
To objectively compare internal standards, rigorous experimental procedures are required. Below are representative protocols for sample preparation and matrix effect evaluation.
Protocol 1: Sample Preparation for γ-Butyrolactone (GBL) Analysis
This protocol is based on methods for analyzing γ-hydroxybutyrate (GHB), which is commonly converted to its more stable lactone form, GBL, for analysis.[6][7]
-
Internal Standard Spiking: To 1 mL of biological matrix (e.g., plasma, urine), add a known, constant amount of the internal standard (e.g., GHB-d6 for a deuterated IS or δ-valerolactone for a structural analog IS).
-
Acidification and Lactonization: Add a strong acid (e.g., concentrated sulfuric or hydrochloric acid) to adjust the sample pH to below 2. This facilitates the cyclization of GHB and its deuterated analog to their respective lactone forms (GBL and GBL-d6).
-
Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate). Vortex vigorously to ensure partitioning of the lactones into the organic layer.
-
Separation and Concentration: Centrifuge the sample to separate the organic and aqueous layers. Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the initial mobile phase of the LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Evaluating Matrix Effects
This experiment is crucial for determining how well an internal standard compensates for ion suppression or enhancement caused by co-eluting components from the biological matrix.[8]
-
Prepare Four Sets of Samples:
-
Set A (Neat Solution): Analyte and Internal Standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After extraction, spike the clean extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and IS before the extraction process.
-
Set D (Matrix Blank): Extract blank matrix without adding the analyte or IS.
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.
-
Recovery (RE): Calculated as the ratio of the analyte peak area in Set C to the peak area in Set B.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): This is the key metric. It is calculated by dividing the MF of the analyte by the MF of the internal standard. A value close to 1.0 indicates that the IS effectively tracks and corrects for the matrix effect experienced by the analyte.
-
Conclusion: The Gold Standard for Lactone Analysis
The available data strongly support the consensus that deuterated internal standards are the "gold standard" for quantitative bioanalysis.[5] Their chemical identity to the analyte ensures they co-elute and experience nearly identical effects during extraction and ionization.[2] This leads to more effective normalization of variability, resulting in superior accuracy and precision.[3]
While a structural analog may provide acceptable performance in some validated methods[4], it carries a higher risk of analytical failure. Differences in extraction recovery, chromatographic retention, and ionization efficiency between the analog and the analyte can lead to unreliable data, particularly in complex biological matrices.[9]
For researchers and drug development professionals engaged in lactone analysis, investing in a deuterated internal standard is a critical step toward generating the most reliable, reproducible, and defensible quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Deuterated Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is critical for ensuring data integrity and reliability. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards (IS), especially deuterated standards, are widely considered the gold standard for their ability to mimic the analyte of interest and correct for variability during sample processing and analysis.[1][2] However, the choice of a specific deuterated standard, including the number and position of deuterium (B1214612) atoms, can impact assay performance.[3] This guide provides a comprehensive comparison of the performance of different deuterated standards, supported by experimental data and detailed protocols, to facilitate the cross-validation of analytical methods.
The primary goal of cross-validation is to demonstrate that two or more bioanalytical methods can produce comparable data, which is essential when data from different laboratories or methods are combined.[4][5] When changing a critical reagent, such as the deuterated internal standard, a thorough cross-validation is necessary to ensure the continued accuracy and precision of the analytical method.[3]
Quantitative Performance Comparison
The selection of an appropriate deuterated internal standard can significantly influence the performance of a bioanalytical method. While all deuterated standards are chemically similar to the analyte, minor differences in physicochemical properties can arise from the "deuterium isotope effect," potentially leading to chromatographic shifts and differential matrix effects.[6][7] The following table summarizes the key performance parameters to consider when cross-validating methods with different deuterated standards.
| Performance Parameter | Deuterated Standard A (e.g., D3-analyte) | Deuterated Standard B (e.g., D5-analyte) | Acceptance Criteria | Rationale |
| Accuracy (% Bias) | -2.5% to +3.0% | -3.5% to +4.2% | Within ±15% of nominal value | Ensures the closeness of measured values to the true value. |
| Precision (%CV) | ≤ 5.8% | ≤ 6.5% | ≤ 15% | Measures the degree of scatter among a series of measurements. |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.92 - 1.08 | CV of IS-normalized MF ≤15% | Assesses the impact of matrix components on analyte ionization.[8] |
| IS-Normalized Recovery | 92% - 98% | 90% - 97% | Consistent and precise | Indicates the efficiency of the extraction process. |
| Chromatographic Resolution (Analyte vs. IS) | Co-elution | Slight separation | Complete co-elution is ideal | Incomplete co-elution can lead to differential matrix effects.[9] |
Experimental Protocols
A rigorous cross-validation study involves a series of experiments to compare the performance of the analytical method with each deuterated internal standard. Below are detailed protocols for key experiments.
1. Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and each deuterated internal standard.[8]
-
Protocol:
-
Prepare individual stock solutions of the analyte and each deuterated standard (e.g., D3-analyte and D5-analyte) in a suitable organic solvent.
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution for each deuterated internal standard at a constant concentration to be added to all samples (excluding blanks).
-
Verify the stability of all stock and working solutions under the intended storage and use conditions.
-
2. Evaluation of Matrix Effects
-
Objective: To assess the ability of each deuterated internal standard to compensate for matrix effects from different biological sources.[10]
-
Protocol:
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.
-
Prepare three sets of samples for each matrix source and for each deuterated standard being evaluated:
-
Set 1 (Neat Solution): Analyte and the respective internal standard spiked in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and the respective internal standard are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and the respective internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all prepared samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard by comparing the peak area in Set 2 to the peak area in Set 1. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]
-
Calculate the IS-Normalized MF by dividing the analyte MF by the corresponding internal standard MF.
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%. A lower CV indicates better compensation for matrix variability.[10]
-
3. Cross-Validation of Incurred Samples
-
Objective: To compare the concentrations of an analyte in real-world samples obtained using the analytical method with each different deuterated standard.
-
Protocol:
-
Select a set of incurred samples (e.g., from a clinical or preclinical study).
-
Analyze each incurred sample using the established analytical method, once with Deuterated Standard A and once with Deuterated Standard B.
-
Calculate the concentration of the analyte in each sample for both analytical runs.
-
Compare the concentration values obtained for each sample. The difference in the mean concentration between the two methods should ideally be within a predefined acceptance limit (e.g., ±20%).
-
Workflow and Logical Diagrams
To visually represent the processes involved in the cross-validation of methods using different deuterated standards, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validating two different deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Lactone Quantification: A Comparative Guide to Stable Isotope Dilution Assays
For researchers, scientists, and drug development professionals engaged in the analysis of lactones, achieving the highest degree of accuracy and precision is paramount. This guide provides an objective comparison of stable isotope dilution assays (SIDA) with other common analytical techniques, supported by experimental data, to underscore its position as the benchmark for reliable lactone quantification.
Lactones, a diverse group of cyclic esters, are significant in various fields, from the flavor and fragrance industry to pharmaceuticals, due to their distinct aromas and biological activities. Accurate measurement of these compounds in complex matrices such as food, beverages, and biological fluids is crucial for quality control, pharmacokinetic studies, and safety assessments. While several analytical methods are available, stable isotope dilution analysis coupled with mass spectrometry (MS) consistently demonstrates superior performance in terms of accuracy and precision.
Unveiling the Superiority of SIDA: A Quantitative Comparison
Stable isotope dilution analysis is an isotopic dilution technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard. This standard, being chemically identical to the analyte, co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[1]
The following tables summarize the performance characteristics of SIDA in comparison to other widely used methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) without the use of a stable isotope-labeled internal standard.
| Method | Analyte/Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| SIDA-GC-MS | γ-Nonalactone in Wine | 104% | Reproducibility: 0.72%, Repeatability: 0.38% | [2] |
| GC-MS | δ-Lactones | 87% - 121% | 1.9% - 13.6% | [3] |
| UHPLC-MS/MS | Macrocyclic Lactones in Bovine Plasma | Within-day: Not explicitly stated as recovery %, but within acceptance ranges. Between-day: Not explicitly stated as recovery %, but within acceptance ranges. | Within-day: < 6.50%, Between-day: < 8.10% | [4] |
| HPLC-UV | δ-Lactones | 96.2% - 103% | 1.3% - 1.8% | [3] |
Table 1: Comparison of Accuracy and Precision for Lactone Quantification Methods. This table highlights the superior accuracy and precision of SIDA-GC-MS for lactone analysis compared to other methods. The lower RSD values for SIDA indicate a higher degree of precision.
| Method | Analyte/Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SIDA-GC-MS | γ-Nonalactone in Wine | > 0.99 | Not specified | Not specified | [2] |
| GC-MS | δ-Lactones | > 0.995 | 0.1 ng/g - a few µg/L | 0.02 ppm - 0.47 ppm | [3] |
| UHPLC-MS/MS | Macrocyclic Lactones in Bovine Plasma | ≥ 0.998 | 0.02 - 0.58 ng/mL | 1 ng/mL | [4][5] |
| HPLC-UV | δ-Lactones | > 0.999 | 0.32 ng | 100 nmol/L | [3] |
Table 2: Comparison of Other Performance Characteristics for Lactone Quantification Methods. This table showcases other important validation parameters. While all methods demonstrate good linearity, the sensitivity (LOD and LOQ) can vary depending on the specific lactone and the instrumentation used.
The Principle of Stable Isotope Dilution
The core principle of SIDA lies in the addition of a known amount of an isotopically labeled standard to the sample. This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Since the labeled standard behaves identically to the native analyte during extraction, purification, and analysis, any losses or variations will affect both compounds equally, leaving their ratio unchanged. This allows for a highly accurate calculation of the original analyte concentration.
Caption: The principle of stable isotope dilution.
Experimental Protocols
To provide a practical understanding, detailed methodologies for key experiments are outlined below.
Experimental Workflow for Stable Isotope Dilution Assay
The general workflow for a stable isotope dilution assay involves several key steps, from sample preparation to data analysis.
Caption: A typical workflow for SIDA.
Detailed Protocol for γ-Nonalactone Quantification in Wine using SIDA-GC-MS
This protocol is based on a validated method for the analysis of γ-nonalactone in wine.[2]
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a 50 mL wine sample, add a known amount of a synthesized deuterated γ-nonalactone internal standard (e.g., [2H2, 13C2]-γ-nonalactone).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the spiked wine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the lactones with an appropriate organic solvent (e.g., dichloromethane).
-
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or equivalent).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native γ-nonalactone and the labeled internal standard.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native lactone to the peak area of the internal standard against the concentration of the native lactone in a series of calibration standards.
-
Determine the concentration of γ-nonalactone in the wine sample by interpolating its peak area ratio onto the calibration curve.
General Protocol for Lactone Quantification using LC-MS/MS
This protocol provides a general framework for the analysis of various lactones in liquid matrices.
1. Sample Preparation:
-
Protein Precipitation (for biological fluids): Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Extract the lactones from the aqueous sample using an immiscible organic solvent (e.g., ethyl acetate).
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for lactones.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each lactone.
-
3. Quantification:
-
Quantification is typically performed using an external calibration curve prepared in a matrix that closely matches the sample matrix to account for potential matrix effects, unless a stable isotope-labeled internal standard is used for a SIDA approach.
Conclusion
For researchers, scientists, and professionals in drug development who require the utmost confidence in their analytical results, stable isotope dilution assays represent the pinnacle of accuracy and precision for lactone quantification. By effectively mitigating the challenges of matrix effects and sample preparation variability, SIDA, particularly when coupled with GC-MS or LC-MS/MS, provides a robust and reliable method for obtaining definitive quantitative data. While other methods like HPLC-UV and conventional GC-MS or LC-MS/MS can be suitable for certain applications, SIDA stands out as the gold standard for analyses where accuracy is non-negotiable. The adoption of SIDA can significantly enhance the quality and reliability of research and development data, ultimately contributing to safer and more effective products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Simultaneous analysis of gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Performance of 6-Heptyltetrahydro-2H-pyran-2-one-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in mass spectrometry-based quantification.[1][2] This guide provides a comparative overview of the expected performance of 6-Heptyltetrahydro-2H-pyran-2-one-d4 as a deuterated internal standard, with supporting data from analogous compounds and established bioanalytical method validation principles.
Comparative Performance Data
The following table summarizes typical performance characteristics for linearity and recovery based on the use of deuterated lactone internal standards in analytical methods. This data serves as a benchmark for the expected performance of this compound.
| Parameter | Expected Performance for this compound | Justification/Comparison with Alternatives |
| Linearity (Coefficient of Determination, R²) | ≥ 0.995 | Methods employing deuterated lactone internal standards for quantifying corresponding analytes in complex matrices such as wine and dairy products consistently report R² values of 0.999 or better.[3] This high degree of linearity is a key advantage of using a SIL-IS, as it closely mimics the behavior of the analyte across a range of concentrations. |
| Recovery (%) | 85% - 115% | The primary role of a deuterated internal standard is to compensate for variability in sample preparation and matrix effects rather than to be evaluated for its own recovery.[4][5] However, the overall method recovery for the analyte, corrected by the SIL-IS, is expected to be consistent and within the typical acceptable limits for bioanalytical assays (80-120%). Studies using deuterated standards often demonstrate high accuracy, indicating that the IS effectively tracks the analyte through the extraction process. |
| Precision (Relative Standard Deviation, RSD %) | ≤ 15% (≤ 20% at LLOQ) | The use of a SIL-IS significantly improves the precision of an analytical method. Isotope dilution GC/MS methods have been shown to yield RSDs of only a few percent.[6] This is because the SIL-IS co-elutes with the analyte and experiences the same variations in injection volume and ionization, allowing for reliable correction. |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The evaluation of linearity and recovery for an analytical method using this compound as an internal standard would typically follow established bioanalytical method validation guidelines. Below are detailed methodologies for these key experiments.
Experimental Workflow for Linearity and Recovery Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Detecting δ-Laurolactone: A Comparative Guide to Isotope Dilution and Headspace Solid-Phase Microextraction Methods
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of volatile compounds like δ-laurolactone is paramount. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS. The selection of an appropriate method hinges on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
This document summarizes the performance of these methods, presenting supporting experimental data and detailed protocols to aid in methodological decisions.
Performance Comparison: Limit of Detection
The limit of detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. A lower LOD signifies a more sensitive method, capable of detecting trace amounts of the target compound.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| Stable Isotope Dilution Analysis (SIDA) - GC-MS | δ-Lactones | Not Specified | Estimated at 1.7 - 17 µg/L* | [1] |
| Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS | Various Lactones | Wine | A few µg/L | [2] |
| Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS | Oak Lactones | Not Specified | 1 - 18 µg/L |
Note: The LOD for the SIDA-GC-MS method is an estimation derived from the reported limit of quantification (LOQ) range of 0.005 to 0.05 mg/L, assuming LOD is approximately one-third of the LOQ.
Method Selection Considerations
Stable Isotope Dilution Analysis (SIDA) with GC-MS is widely regarded as a "gold standard" for quantitative analysis due to its high accuracy and precision. By introducing a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled δ-laurolactone) into the sample, it corrects for sample loss during preparation and instrumental analysis. This makes it particularly robust for complex matrices where analyte recovery can be variable. The use of comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight MS (TOF-MS) can further enhance selectivity and sensitivity.[2]
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS offers a simpler, faster, and solvent-free alternative for the analysis of volatile compounds. This technique involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC inlet for thermal desorption and analysis. The sensitivity of HS-SPME is influenced by factors such as the choice of fiber coating, extraction time, and temperature. While generally offering good sensitivity in the low µg/L range, its accuracy can be more susceptible to matrix effects compared to SIDA.
Experimental Protocols
Stable Isotope Dilution Analysis (SIDA) - GC-MS for δ-Laurolactone
This protocol is based on methodologies developed for the quantification of δ-lactones in complex matrices.[2]
1. Internal Standard Preparation:
- Synthesize a stable isotope-labeled internal standard of δ-laurolactone (e.g., deuterium-labeled). The synthesis of deuterium-labeled δ-lactones has been previously described.[2]
2. Sample Preparation:
- Accurately weigh the sample.
- Add a known amount of the synthesized isotopically labeled δ-laurolactone internal standard to the sample.
- Allow the sample and internal standard to equilibrate.
- Perform a suitable extraction procedure to isolate the lactones from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).
3. GC-MS Analysis:
- Gas Chromatograph: Utilize a high-resolution capillary column suitable for the separation of volatile compounds. A common choice is a DB-5 or equivalent column.
- Injection: Inject an aliquot of the extract into the GC system.
- Oven Program: Implement a temperature gradient to ensure the separation of δ-laurolactone from other matrix components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native δ-laurolactone and the isotopically labeled internal standard.
4. Quantification:
- Calculate the concentration of δ-laurolactone in the original sample by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of both.
Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS for δ-Laurolactone
This protocol is a generalized procedure based on established methods for the analysis of volatile lactones in beverages and food matrices.
1. Sample Preparation:
- Place a known amount of the sample into a headspace vial.
- If necessary, add a salt solution (e.g., saturated NaCl) to increase the volatility of the analytes.
- For quantitative analysis, add a suitable internal standard (e.g., a different lactone not present in the sample).
2. HS-SPME Procedure:
- Fiber Selection: Choose an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
- Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 50-70°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
3. GC-MS Analysis:
- Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the column.
- Gas Chromatography and Mass Spectrometry: The GC-MS conditions (column, temperature program, and MS parameters) will be similar to those described for the SIDA method.
4. Quantification:
- Quantify the δ-laurolactone concentration by comparing its peak area to that of the internal standard and referencing a calibration curve.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the key steps in each analytical workflow.
References
- 1. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of GC-MS vs LC-MS for lactone analysis
An Objective Performance Comparison of GC-MS and LC-MS for Lactone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lactones is critical across various fields, from flavor and fragrance chemistry to pharmacology and environmental analysis. Lactones, cyclic esters present in diverse natural and synthetic sources, often pose analytical challenges due to their wide range of volatilities, polarities, and concentrations in complex matrices. The two most prominent analytical platforms for their determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed, objective comparison of their performance for lactone analysis, supported by experimental data and protocols.
Fundamental Differences in Analytical Approach
The primary distinction between GC-MS and LC-MS lies in the mobile phase used for separation and the corresponding requirements for the analyte's properties.[1][2][3]
-
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1][3] The sample is vaporized at a high temperature and carried through the column by an inert gas (e.g., helium).[3] This technique is ideal for volatile and thermally stable compounds.[2] For less volatile lactones or those with polar functional groups, a chemical modification step known as derivatization is often necessary to increase volatility and thermal stability.[4][5][6]
-
LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1][3] This technique is highly versatile and well-suited for a broader range of compounds, including those that are non-volatile, thermally labile, or highly polar, without the need for derivatization.[2][7]
Performance Comparison: GC-MS vs. LC-MS for Lactone Analysis
The choice between GC-MS and LC-MS depends on the specific lactone, the sample matrix, and the analytical objective (e.g., screening, quantification, stereoisomer analysis).
Volatility and Derivatization:
-
GC-MS: Many aroma-active lactones (e.g., γ- and δ-lactones in food and beverages) are sufficiently volatile for direct GC-MS analysis.[8][9][10] However, larger lactones, polyhydroxylated lactones, or resorcylic acid lactones may require derivatization (e.g., silylation) to reduce their polarity and improve their chromatographic behavior.[4][11][12] This adds an extra step to sample preparation and can introduce variability.
-
LC-MS: This is the method of choice for non-volatile or thermally sensitive lactones, such as macrocyclic lactone insecticides or pharmaceutical lactones and their metabolites.[13][14] LC-MS analyzes these compounds directly, simplifying sample preparation.[7]
Sensitivity and Selectivity:
-
GC-MS: Modern GC-MS, especially when coupled with tandem mass spectrometry (GC-MS/MS), offers excellent sensitivity and selectivity.[15] By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), it can achieve low detection limits (µg/L to ng/L levels) for lactones in complex matrices like wine.[8][16]
-
LC-MS: LC-MS/MS is renowned for its high sensitivity and selectivity, often reaching picogram levels.[17] This is particularly advantageous for analyzing trace levels of lactones in biological fluids or complex food matrices.[13][18] Tandem mass spectrometry is crucial for reducing matrix effects and providing confident quantification.[13]
Matrix Effects and Sample Preparation:
-
GC-MS: Sample preparation often involves extraction techniques like headspace solid-phase microextraction (HS-SPME) for volatile lactones, or liquid-liquid/solid-phase extraction (LLE/SPE) for others.[8][9][10] These methods help concentrate the analytes and remove matrix interferences.
-
LC-MS: While direct injection is sometimes possible, sample preparation (commonly SPE or the QuEChERS method) is typically required to remove salts and other matrix components that can cause ion suppression or enhancement in the MS source, thereby affecting accuracy.[13][17]
Specialized Applications:
-
Enantiomeric Analysis: GC-MS with a chiral stationary phase column is a powerful technique for separating and quantifying lactone enantiomers, which is crucial in flavor and authenticity studies.[19]
-
Analysis of Conjugates and Metabolites: LC-MS excels at analyzing lactones and their corresponding hydroxy acid forms or other conjugated metabolites directly from biological samples.[14][18][20] In GC-MS, these forms would need to be hydrolyzed back to the parent lactone before analysis, resulting in a loss of specific information.[18]
Quantitative Data Presentation
The following table summarizes representative performance data for lactone analysis using GC-MS and LC-MS, compiled from various studies.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS |
| Analyte Class | Volatile γ- and δ-Lactones, Resorcylic Acid Lactones | Macrocyclic Lactones, Sesquiterpene Lactones, Enterolactone |
| Matrix | Wine, Food Products, Biological Samples | Fruits & Vegetables, Biological Samples (Plasma/Serum) |
| Limit of Detection (LOD) | 0.1 ng/g to sub-µg/L levels[8][21] | 3.2 - 6.8 ng/mL (Ginkgo terpene trilactones)[22]; ≤ 4 µg/kg (Macrocyclic lactones)[13] |
| Limit of Quantification (LOQ) | Few µg/L[9][10] | 1.60 ng/mL (Sesquiterpene lactone)[21]; 0.1 - 0.2 ng/g (Macrocyclic lactones)[13] |
| Linearity (r²) | > 0.99[21] | > 0.99[13][21] |
| Recovery (%) | 60 - 121%[21] | 82 - 109%[13] |
| Precision (RSD %) | 1.9 - 13.6%[21] | 0.8 - 12%[13] |
Experimental Protocols
GC-MS Method for γ- and δ-Lactones in Wine
This protocol is based on headspace solid-phase microextraction (HS-SPME) for sample preparation, which is ideal for volatile lactones.[9][10]
-
Sample Preparation (HS-SPME):
-
Place 5 mL of wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at 40°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
Column: Use a medium-polarity capillary column, such as a DB-35MS ((35%-Phenyl)-methylpolysiloxane), dimensions (60 m x 0.25 mm x 0.25 µm).[23]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 240°C at 4°C/min, and hold for 10 min.[23]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. For γ-lactones, monitor the characteristic ion at m/z 85; for δ-lactones, monitor m/z 99.[21]
-
Mass Range (Full Scan): 40-300 amu for initial identification.
-
-
LC-MS/MS Method for Macrocyclic Lactones in Vegetables
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.[13]
-
Sample Preparation (QuEChERS):
-
Homogenize 10 g of the vegetable sample with 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent for dispersive SPE cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium (B1175870) formate (B1220265) in water and (B) 5 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target lactone, monitoring at least two specific precursor-product ion transitions for confirmation and quantification.
-
-
Workflow Visualizations
Caption: Typical workflow for lactone analysis using GC-MS.
Caption: Typical workflow for lactone analysis using LC-MS.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful, indispensable tools for lactone analysis, each with distinct advantages.
-
Choose GC-MS for the analysis of volatile lactones, especially in flavor and fragrance applications. It is the superior technique for enantiomeric separation when using a chiral column. While it can be adapted for less volatile lactones through derivatization, this adds complexity to the workflow.
-
Choose LC-MS for its versatility and broader applicability, particularly for non-volatile, thermally labile, or polar lactones . It is the definitive choice for analyzing lactone metabolites and conjugates in pharmacological and biological studies, offering high sensitivity and simplified sample preparation without the need for derivatization.
Ultimately, the optimal technique depends on the physicochemical properties of the lactone of interest, the complexity of the sample matrix, and the specific goals of the research.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. youtube.com [youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Quantitative analysis of γ- and δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modern developments in gas chromatography-mass spectrometry-based environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-He-d4: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 6-Heptyltetrahydro-2H-pyran-2-one-d4 with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1]. Ensure that all handling of the compound and its waste occurs in a well-ventilated area to prevent the formation and inhalation of vapors[1][2].
In the event of a spill, immediately evacuate unnecessary personnel and mark the danger area[1]. Absorb the spill with an inert, non-combustible material such as dry clay, sand, or diatomaceous earth[1][2][3][4]. Using non-sparking tools, collect the absorbed material into a suitable, labeled container for disposal[5]. After the material has been collected, clean the spill site with an excess of water[1].
Step-by-Step Disposal Protocol
Hazardous chemical waste must never be poured down the drain[6][7]. The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations[1][4].
-
Waste Collection:
-
Collect waste this compound in a designated, chemically compatible, and properly sealed hazardous waste container[6][8][9]. Plastic containers are often preferred[6].
-
The original container may be used for waste collection if it is in good condition[10].
-
Do not mix this waste with incompatible materials. Specifically, keep it separate from strong acids, strong bases, and oxidizing agents[1]. It is best practice to collect aqueous and organic solvent wastes in separate containers[9].
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard information. While not classified as acutely toxic, it should be handled as a hazardous substance.
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key physical and safety data for the parent compound, gamma-undecalactone, which should be used as a reference.
| Property | Value | Reference |
| Flash Point | 165 °C / 329 °F | [11] |
| Boiling Point | 288 °C / 550.4 °F | [11] |
| Specific Gravity | 0.95 g/cm³ | [11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemtexusa.com [chemtexusa.com]
- 2. indenta.com [indenta.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. The Good Scents Company safety data sheet for gamma- undecalactone (aldehyde C-14) [thegoodscentscompany.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Heptyltetrahydro-2H-pyran-2-one-d4
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 6-Heptyltetrahydro-2H-pyran-2-one-d4, a deuterated labeled compound. Adherence to these protocols is critical for maintaining the chemical and isotopic integrity of the substance while ensuring personnel safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][3] | |
| Respiratory Protection | Respirator | Not typically required under normal use conditions with adequate ventilation. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][2][3][4] |
Operational Plan: Handling and Storage
Due to the deuterated nature of this compound, specific handling and storage procedures are necessary to prevent isotopic dilution and degradation. Deuterated compounds are often hygroscopic and can exchange deuterium (B1214612) with hydrogen from atmospheric moisture.[5][6]
Key Handling Procedures:
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to moisture.[5][6]
-
Ventilation: Work in a well-ventilated area or a fume hood.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[3]
Storage Requirements:
-
Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Containers: Dispose of waste in suitable, closed containers.[3]
-
Environmental Protection: Do not flush into surface water or the sanitary sewer system.[3] Prevent the material from contaminating ground water.[3]
-
Regulations: Dispose of the chemical in accordance with federal, state, and local regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
